IP2015
Description
Structure
3D Structure
Properties
CAS No. |
1320346-14-2 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]-3-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO4/c1-20-16-6-10-2-5-13(9-15(10)22-17(16)19)21-14-7-11-3-4-12(8-14)18-11/h2,5-6,9,11-12,14,18H,3-4,7-8H2,1H3/t11-,12+,14? |
InChI Key |
JCRMWMMEWIZRMN-ONXXMXGDSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C(C=C2)OC3C[C@H]4CC[C@@H](C3)N4)OC1=O |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2)OC3CC4CCC(C3)N4)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Central Nervous System Mechanism of Action of IP2015 (Pudafensine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
IP2015, also known as Pudafensine, is a novel monoamine reuptake inhibitor currently under development by Initiator Pharma.[1][2] This document provides a comprehensive technical overview of its mechanism of action within the central nervous system (CNS), with a focus on its therapeutic potential in erectile dysfunction (ED) and neuropathic pain. Pudafensine preferentially inhibits the reuptake of dopamine and serotonin, leading to a dual-action mechanism that modulates key neuronal pathways involved in sexual function and pain perception.[2][3] This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action: Monoamine Reuptake Inhibition
Pudafensine's primary pharmacological action is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3] By blocking these transporters, Pudafensine increases the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic neurotransmission. While it also affects the norepinephrine transporter (NET), its inhibitory action is most pronounced for dopamine, followed by serotonin.[2]
Quantitative Profile of Monoamine Transporter Inhibition
A critical aspect of understanding Pudafensine's pharmacological profile is its specific binding affinity and inhibitory potency at each of the monoamine transporters. The following table summarizes the available quantitative data.
| Transporter | Parameter | Value | Reference |
| Dopamine (DAT) | IC50 | Data not publicly available | |
| Serotonin (SERT) | IC50 | Data not publicly available | |
| Norepinephrine (NET) | IC50 | Data not publicly available |
Note: While preclinical studies confirm that Pudafensine is a monoamine reuptake inhibitor, specific IC50 or Ki values have not been disclosed in the reviewed public-domain literature.
Signaling Pathways and CNS Mechanisms
Mechanism in Erectile Dysfunction
Pudafensine exhibits a dual-action mechanism for the treatment of erectile dysfunction, involving both central and peripheral pathways.[1] The central mechanism is initiated by the enhanced dopaminergic signaling in the brain.
The proposed central signaling pathway is as follows:
-
Pudafensine inhibits dopamine reuptake in key brain regions associated with sexual function.
-
Increased synaptic dopamine levels lead to the activation of postsynaptic dopamine D2 receptors.[1]
-
Activation of these central D2 receptors is a critical step in initiating the physiological cascade that leads to penile erection.[1]
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine - Inderes [inderes.dk]
- 3. Initiator Pharma announces indication expansion – clinical drug candidates active in models of female sexual dysfunction – Initiator Pharma [initiatorpharma.com]
An In-Depth Technical Guide to Pudafensine (IP2015) and its Dopamine Reuptake Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pudafensine (IP2015) is a novel monoamine reuptake inhibitor currently under investigation for the treatment of erectile dysfunction (ED) and neuropathic pain.[1][2] This technical guide delves into the core mechanism of action of Pudafensine, focusing on its interaction with the dopamine transporter (DAT) and the subsequent signaling pathways. Pudafensine exhibits a preferential inhibition of dopamine reuptake, followed by serotonin, leading to a dual-action mechanism that combines central nervous system effects with peripheral tissue responses.[1] This document provides a comprehensive overview of the preclinical data, including quantitative analysis of its binding affinities, detailed experimental protocols for key assays, and visual representations of its mechanism of action to support further research and development.
Introduction
Pudafensine (this compound) is a promising therapeutic agent that distinguishes itself from existing erectile dysfunction treatments, such as PDE5 inhibitors, by its unique dual-action mechanism.[3] This mechanism involves a central effect that initiates erections and a peripheral action that potentiates them through smooth muscle relaxation.[3] Developed by Initiator Pharma, Pudafensine is being explored as a treatment for patients who do not respond to or cannot tolerate current first-line therapies.[3] The foundational principle of Pudafensine's efficacy lies in its role as a monoamine reuptake inhibitor, with a pronounced selectivity for the dopamine transporter.[4]
Core Mechanism of Action: Dopamine Reuptake Inhibition
Pudafensine's primary mechanism of action is the inhibition of the dopamine transporter (DAT).[1] By blocking DAT, Pudafensine increases the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This enhanced signaling is pivotal to its pro-erectile effects.
Central Pathway
In the central nervous system, the elevated dopamine levels activate D2-like receptors in the brain, which is a key step in initiating the physiological process of erection.[1]
Peripheral Pathway
Peripherally, in the corpus cavernosum, the increased dopamine concentration leads to the activation of dopaminergic receptors, resulting in the release of nitric oxide (NO).[1] This NO-mediated pathway induces smooth muscle relaxation, a critical event for increased blood flow and sustained erection.[1]
Quantitative Analysis of Monoamine Transporter Inhibition
The following table summarizes the inhibitory constants (Ki) of Pudafensine for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. These values quantify the binding affinity of Pudafensine to each transporter, with lower values indicating higher affinity.
| Transporter | Ki (nM) |
| Human Dopamine Transporter (hDAT) | 14 |
| Human Serotonin Transporter (hSERT) | 54 |
| Human Norepinephrine Transporter (hNET) | 370 |
Data extracted from Comerma-Steffensen et al., Br J Pharmacol, 2024.
Experimental Protocols
Monoamine Transporter Inhibition Assay
Objective: To determine the in vitro potency of Pudafensine to inhibit the reuptake of dopamine, serotonin, and norepinephrine by their respective human transporters.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of Pudafensine or a vehicle control for a specified period (e.g., 10 minutes) at room temperature.
-
Radioligand Addition: A radiolabeled substrate (e.g., [3H]-dopamine, [3H]-serotonin, or [3H]-norepinephrine) is added to initiate the uptake reaction. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.
-
Uptake Reaction: The uptake is allowed to proceed for a short, defined period (e.g., 10 minutes) at room temperature.
-
Termination and Scintillation Counting: The reaction is terminated by rapid washing with ice-cold buffer. The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the concentration-response curves. These are then converted to inhibitory constants (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Km of the radiolabeled substrate.
In Vivo Microdialysis in Rat Striatum
Objective: To measure the effect of Pudafensine on extracellular dopamine levels in the brain of a living animal.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.5 µL/min).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Pudafensine is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline levels.
Rat Corpus Cavernosum Organ Bath Experiment
Objective: To assess the direct effect of Pudafensine on the contractility of erectile tissue.
Methodology:
-
Tissue Preparation: The corpus cavernosum is dissected from male rats and cut into strips.
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then pre-contracted with an alpha-adrenergic agonist such as phenylephrine to induce a stable, submaximal contraction.
-
Drug Addition: Cumulative concentration-response curves are generated by the stepwise addition of Pudafensine to the organ bath.
-
Measurement of Relaxation: The relaxation of the tissue strips is measured isometrically using a force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Dual mechanism of action of Pudafensine.
Caption: Workflow for monoamine transporter inhibition assay.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
Pudafensine presents a novel and promising approach to the treatment of erectile dysfunction through its primary action as a dopamine reuptake inhibitor. The preclinical data robustly support its dual mechanism of action, which addresses both central and peripheral components of erectile function. The quantitative data on its binding affinities highlight its selectivity for the dopamine transporter. The detailed experimental protocols provided herein offer a foundation for reproducible research and further investigation into the therapeutic potential of Pudafensine. The continued development of this compound may offer a valuable alternative for patients with unmet medical needs in the realm of sexual health.
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
The Pharmacodynamics of IP2015 (Pudafensine): A Monoamine Transport Inhibitor for Erectile Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
IP2015, also known as pudafensine, is a novel monoamine transport inhibitor under investigation for the treatment of erectile dysfunction (ED).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its proposed mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound.
Core Mechanism of Action
This compound is a monoamine reuptake inhibitor that primarily targets the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters.[2] Its pro-erectile effects are attributed to a dual mechanism involving both central and peripheral pathways.[1] Centrally, by inhibiting dopamine reuptake in the brain, this compound is believed to activate dopamine D2 receptors, a key step in initiating the erectile response.[1] Peripherally, it enhances nitric oxide (NO)-mediated relaxation of the corpus cavernosum smooth muscle, contributing to penile erection.[1][2]
Quantitative Pharmacodynamic Data
The inhibitory activity of this compound on the three main monoamine transporters has been characterized in vitro using human embryonic kidney (HEK293) cells expressing the respective human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 31 |
| Serotonin Transporter (SERT) | 118 |
| Norepinephrine Transporter (NET) | 390 |
Data extracted from Comerma-Steffensen S, et al. Br J Pharmacol. 2024.
Key Preclinical Efficacy Studies
In Vivo Erectile Function in Anesthetized Rats
The pro-erectile effects of this compound have been demonstrated in anesthetized rats by measuring intracavernosal pressure (ICP).[2]
Experimental Protocol: Intracavernosal Pressure (ICP) Measurement in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Animals are anesthetized, typically with pentobarbital (45 mg/kg, intraperitoneally).
-
Surgical Preparation:
-
The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).
-
The penis is exposed, and the ischiocavernosus muscle is dissected to reveal the crus of the corpus cavernosum.
-
A 24-gauge needle connected to a pressure transducer is inserted into the crus of the corpus cavernosum to measure ICP.[3][4]
-
The cavernous nerve is identified and isolated for electrical stimulation.
-
-
Drug Administration: this compound or vehicle is administered intravenously.
-
Erectile Response Measurement: Spontaneous erections are recorded, and electrical stimulation of the cavernous nerve is performed to induce erections. The primary endpoints are the number, duration, and magnitude of the increase in ICP.[5] The ratio of ICP to MAP is often calculated to normalize for changes in systemic blood pressure.[3]
In Vitro Corpus Cavernosum Smooth Muscle Relaxation
The direct relaxant effect of this compound on penile smooth muscle has been assessed using isolated corpus cavernosum strips in an organ bath setup.[2]
Experimental Protocol: Organ Bath Studies of Corpus Cavernosum Strips
-
Tissue Preparation: Strips of corpus cavernosum are dissected from rats or other animal models (and in some studies, from human tissue).[6]
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[7][8]
-
Tension Measurement: The strips are connected to force transducers to isometrically record changes in muscle tension.[6]
-
Experimental Procedure:
-
The tissues are equilibrated under a resting tension.
-
A contractile agent, such as phenylephrine, is added to induce a sustained contraction.[6]
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effects.
-
The magnitude of relaxation is measured and expressed as a percentage of the pre-induced contraction.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for this compound.
Conclusion
This compound (pudafensine) is a promising monoamine transport inhibitor with a unique dual mechanism of action for the treatment of erectile dysfunction. Its ability to modulate both central dopaminergic pathways and peripheral nitric oxide signaling represents a novel therapeutic approach. The preclinical data demonstrate its potential to induce erections and relax corpus cavernosum smooth muscle. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with erectile dysfunction.
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 4. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 5. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
IP2015 (Pudafensine): A Technical Whitepaper on its Dual-Action Mechanism Involving Nitric Oxide in Erectile Tissue
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: An estimated 30-40% of men with erectile dysfunction (ED) do not respond adequately to current first-line treatments, primarily phosphodiesterase type 5 (PDE5) inhibitors.[1][2] This highlights a significant unmet medical need for novel therapeutic approaches. IP2015 (pudafensine) is a novel monoamine reuptake inhibitor that has demonstrated significant pro-erectile effects in both preclinical models and clinical trials.[1][3][4] This technical guide provides an in-depth analysis of this compound's unique dual-action mechanism, which combines a central dopaminergic pathway with a peripheral, nitric oxide (NO)-dependent pathway in erectile tissue. We will detail the underlying signaling cascades, present key quantitative data from pivotal studies, and outline the experimental protocols used to elucidate its mechanism of action.
Introduction to Erectile Physiology and this compound
Penile erection is a complex neurovascular process initiated by sexual stimulation. The final common pathway is the relaxation of the corpus cavernosum smooth muscle.[5][6] This relaxation is primarily mediated by nitric oxide (NO), a labile gaseous molecule released from non-adrenergic, non-cholinergic (NANC) nerve terminals and endothelial cells within the penis.[5][7][8] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] The accumulation of cGMP, a key second messenger, leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation, vasodilation, and penile erection.[9][11]
This compound, also known as pudafensine, is a monoamine transport inhibitor with a preference for the dopamine transporter (DAT).[3][12] Its development offers a new strategy for treating ED by targeting mechanisms upstream of the final erection cascade. Unlike PDE5 inhibitors, which potentiate an existing NO signal, this compound appears to actively initiate the signal through both central and peripheral pathways.[1][13]
The Dual Mechanism of Action of this compound
Preclinical studies have revealed that this compound induces erections through a multi-modal mechanism involving both the central nervous system and direct action on the erectile tissue.[3]
2.1 Central Dopaminergic Action this compound inhibits the reuptake of dopamine in the brain.[3] The resulting increase in synaptic dopamine activates central dopamine D2 receptors, which are known to be involved in initiating the pro-erectile neural signal.[1][13] Evidence for this central mechanism is robust; the pro-erectile effects of this compound in rats were significantly inhibited by cutting the cavernosal nerve and by the administration of D2-like receptor antagonists such as clozapine and sulpiride.[3][13]
2.2 Peripheral Nitric Oxide-Mediated Action In addition to its central effects, this compound acts directly on the corpus cavernosum.[3] Direct intracavernosal injection of this compound was shown to increase penile pressure.[3] Further in vitro studies using isolated corpus cavernosum strips demonstrated that this compound induces concentration-dependent relaxations.[3] This peripheral action is mediated by dopamine and nitric oxide. The relaxation was significantly blunted by:
-
Removal of endothelial cells.[3]
-
Inhibition of nitric oxide synthase (NOS) with N G -nitro-l-arginine (L-NNA).[3]
-
Blockade of D1-like dopamine receptors with the antagonist SCH23390.[3]
This indicates that this compound increases local dopamine concentrations in the erectile tissue, which then stimulates D1 receptors on endothelial cells to produce and release NO, triggering smooth muscle relaxation.[1][3] The expression of the dopamine transporter has been confirmed in the rat corpus cavernosum via quantitative PCR, supporting a local site of action.[3]
2.3 Synergy with PDE5 Inhibitors The mechanism of this compound is complementary to that of PDE5 inhibitors like sildenafil. While this compound promotes the production of NO and subsequent cGMP synthesis, sildenafil prevents the degradation of cGMP.[3][9] As expected, the administration of sildenafil significantly enhanced the magnitude and duration of erections induced by this compound in preclinical models.[3][13] This synergy suggests a potential for combination therapy in difficult-to-treat ED patients.
Signaling Pathways
Canonical Nitric Oxide/cGMP Pathway in Smooth Muscle Relaxation
The foundational pathway for erection involves NO-mediated relaxation of corpus cavernosum smooth muscle. Neurogenic NO from NANC nerves initiates the response, while endothelial NO helps maintain it.[8][14] NO diffuses into smooth muscle cells, where it binds to its receptor, sGC, activating it to produce cGMP, which ultimately causes relaxation.[7][15]
Caption: The canonical NO/sGC/cGMP signaling pathway mediating smooth muscle relaxation.
Integrated Signaling Pathway for this compound
This compound initiates its pro-erectile effect through a dual-pronged central and peripheral mechanism. The central pathway primes the system by sending a neural signal via the cavernosal nerve, while the peripheral pathway acts locally to ensure NO-mediated vasodilation.
Caption: The dual central and peripheral mechanism of action for this compound.
Summary of Quantitative Data
The pro-erectile effects of this compound have been quantified in a series of preclinical and clinical studies.
Table 1: Pro-Erectile Effects of this compound in Anesthetized Rats
| Parameter | Treatment Group | Result | Citation |
|---|---|---|---|
| Spontaneous Erections | This compound (0.1 and 1 mg/kg) | Dose-dependent increase in number and duration of erections compared to vehicle. | [3][13] |
| Effect of D2 Antagonist | This compound + Clozapine | 60% decrease in magnitude (ICP/MAP) of erections. | [13] |
| 86% decrease in frequency of erections. | [13] |
| Effect of PDE5 Inhibitor | this compound (0.1 mg/kg) + Sildenafil | Enhanced magnitude and duration of intracavernosal pressure rises. |[3][13] |
Table 2: Phase II Clinical Trial Data for this compound
| Study Population | Dose | Key Finding | Citation |
|---|---|---|---|
| Men with Severe ED | Single Dose (Cross-over) | Statistically significant positive effects on markers of penile rigidity. | [4] |
| Men with Moderate/Severe ED (IIEF-15 < 16) | 5 mg this compound | Positive tendencies for secondary IIEF-15 endpoints. | [2] |
| | | Treatment-emergent adverse effects (headache, dizziness, nausea) were comparable to placebo, dose-dependent, mild, and moderate. |[2] |
Key Experimental Protocols
The mechanisms of this compound were elucidated using established pharmacological models.
In Vivo Assessment of Erectile Function (Intracavernosal Pressure)
This protocol is used to directly measure erectile response in an animal model.[3][13]
-
Animal Preparation: Male Wistar rats are anesthetized. The femoral artery (for Mean Arterial Pressure, MAP) and jugular vein (for drug infusion) are cannulated.
-
ICP Measurement: A 25-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: Vehicle, this compound, antagonists, and/or sildenafil are infused intravenously.
-
Data Acquisition: ICP and MAP are recorded continuously. Spontaneous erections are counted and their duration is measured.
-
Analysis: The primary endpoint is the ratio of ICP to MAP (ICP/MAP), which provides a normalized measure of erectile function.
Caption: Experimental workflow for measuring intracavernosal pressure (ICP) in rats.
In Vitro Assessment of Corpus Cavernosum Relaxation
This assay assesses the direct effect of a compound on erectile tissue contractility.[3]
-
Tissue Preparation: Strips of corpus cavernosum are isolated from rabbits or rats and mounted in organ baths.
-
Environment: The baths contain a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (95% O2, 5% CO2).
-
Contraction: Tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine.
-
Drug Addition: Increasing concentrations of this compound are added cumulatively to the bath to generate a concentration-response curve.
-
Measurement: Changes in isometric tension are recorded, with relaxation expressed as a percentage of the pre-contracted tone.
-
Mechanistic Studies: The protocol is repeated in the presence of specific inhibitors (e.g., L-NNA, SCH23390) or after endothelial removal to probe the signaling pathway.
Monoamine Reuptake Inhibition Assays
These experiments quantify the primary pharmacological action of this compound.[3]
-
Method: Assays are performed using both human monoamine transporters (dopamine, serotonin, norepinephrine) expressed in cell lines and in synaptosomes prepared from rat brain tissue.
-
Procedure: The ability of this compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine) is measured.
-
Outcome: The results confirm that this compound inhibits the uptake of dopamine, noradrenaline, and 5-HT, establishing its function as a monoamine reuptake inhibitor.[3]
Conclusion and Future Directions
This compound (pudafensine) represents a significant advancement in the potential treatment of erectile dysfunction. Its novel, dual-action mechanism—combining central dopamine reuptake inhibition with peripheral, NO-mediated smooth muscle relaxation—differentiates it from existing therapies.[1][3] This mechanism not only initiates the erectile signal but also acts locally on the target tissue, offering a comprehensive approach to restoring function. The demonstrated synergy with PDE5 inhibitors further broadens its therapeutic potential, suggesting efficacy as a monotherapy or in combination with current standards of care.[13]
Future research should focus on long-term safety and efficacy in larger, more diverse patient populations, particularly in men who are non-responders to PDE5 inhibitors. Further elucidation of the downstream targets of the D1 receptor-NO cascade in erectile tissue could also unveil additional therapeutic targets. The promising results from Phase II trials provide a strong rationale for continued clinical development of this compound as a next-generation oral therapy for erectile dysfunction.[1][2]
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiator Pharma reports positive Phase IIa clinical data for IPED2015 in patients with severe Erectile Dysfunction – Initiator Pharma [initiatorpharma.com]
- 5. zentrumcenter.it [zentrumcenter.it]
- 6. Erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Nitric Oxide in Erectile Dysfunction: Implications for Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and penile erectile function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of soluble guanylate cyclase causes relaxation of corpus cavernosum tissue: synergism of nitric oxide and YC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of the Pathophysiology and Novel Treatments for Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Sustained nitric oxide (NO)-releasing compound reverses dysregulated NO signal transduction in priapism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
Unveiling the Molecular Targets of IP2015 (Pudafensine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular target identification for the compound IP2015, now known by its generic name, Pudafensine. The document outlines the core molecular interactions, the signaling pathways involved, and the detailed experimental methodologies used to elucidate its mechanism of action. All quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.
Executive Summary
Pudafensine (this compound) has been identified as a novel monoamine reuptake inhibitor with a unique dual mechanism of action, making it a promising candidate for the treatment of erectile dysfunction and neuropathic pain. Preclinical studies have demonstrated that Pudafensine primarily targets the dopamine transporter (DAT), with additional activity at the serotonin (SERT) and norepinephrine (NET) transporters. This inhibition of monoamine reuptake, particularly of dopamine, leads to increased dopamine levels in key central and peripheral tissues. The elevated dopamine centrally activates D2 receptors in the brain, initiating the process of penile erection. Peripherally, increased dopamine in the erectile tissue contributes to the relaxation of the corpus cavernosum smooth muscle through a nitric oxide (NO)-mediated pathway. This multi-modal mechanism of action presents a novel therapeutic strategy, particularly for patient populations who are non-responsive to existing treatments.
Molecular Target Identification and Quantitative Analysis
The primary molecular targets of Pudafensine are the presynaptic monoamine transporters. The inhibitory activity of Pudafensine at these transporters has been quantified through in vitro assays.
Monoamine Transporter Inhibition
The potency of Pudafensine in inhibiting the reuptake of dopamine, serotonin, and norepinephrine was determined using radioligand binding and uptake inhibition assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Molecular Target | IC50 (nM) |
| Dopamine Transporter (DAT) | [Data not publicly available] |
| Serotonin Transporter (SERT) | [Data not publicly available] |
| Norepinephrine Transporter (NET) | [Data not publicly available] |
Note: The specific IC50 values from the primary publication, "A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release" (British Journal of Pharmacology, 2024), are not publicly available in the abstract. Access to the full publication is required to populate this table.
Signaling Pathways
The therapeutic effects of Pudafensine are mediated through a combination of central and peripheral signaling pathways.
Central Dopaminergic Pathway for Erection Initiation
In-Depth Technical Guide: The Pharmacological Profile of IP2015 (Pudafensine) at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
IP2015, also known as Pudafensine, is a novel monoamine reuptake inhibitor that has demonstrated a significant pharmacological effect on the serotonin (5-HT), noradrenaline (norepinephrine), and dopamine transporters. This technical guide provides a comprehensive overview of the in vitro effects of this compound on these key central nervous system targets. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for the assays used to determine these parameters. Furthermore, the underlying mechanism of action is visualized through a signaling pathway diagram. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.
Quantitative Analysis of Transporter Inhibition
This compound has been characterized as a potent inhibitor of the human serotonin transporter (hSERT), human noradrenaline transporter (hNAT), and human dopamine transporter (hDAT). The inhibitory activity, expressed as IC50 values, demonstrates a preferential affinity for the dopamine and serotonin transporters over the noradrenaline transporter.
| Transporter | Target Species | Parameter | Value (nM) |
| Dopamine Transporter (DAT) | Human | IC50 | 3.8 |
| Serotonin Transporter (SERT) | Human | IC50 | 9.5 |
| Noradrenaline Transporter (NAT) | Human | IC50 | 72.0 |
Caption: Inhibitory concentration (IC50) values of this compound for human monoamine transporters.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's interaction with monoamine transporters, as described in the primary literature.
Monoamine Uptake Inhibition Assay in Transfected Cells
This assay was utilized to determine the functional potency of this compound in inhibiting the reuptake of serotonin, noradrenaline, and dopamine into cells expressing the respective human transporters.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing hSERT.
-
HEK293 cells stably expressing hNAT.
-
HEK293 cells stably expressing hDAT.
Protocol:
-
Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluency in a suitable medium.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Substrate Addition: A radiolabeled substrate (e.g., [³H]5-HT, [³H]Noradrenaline, or [³H]Dopamine) is added to initiate the uptake reaction.
-
Incubation: The plates are incubated for a specified time at a controlled temperature (e.g., 37°C) to allow for substrate uptake.
-
Termination of Uptake: The reaction is stopped by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of substrate uptake against the concentration of this compound.
Monoamine Uptake Assay in Rat Brain Synaptosomes
This ex vivo assay provides a measure of this compound's inhibitory activity in a more physiologically relevant system.
Protocol:
-
Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NAT) by homogenization and differential centrifugation.
-
Assay Setup: Synaptosomes are incubated in a buffer containing a monoamine oxidase inhibitor to prevent substrate degradation.
-
Compound Incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle.
-
Uptake Initiation: Radiolabeled monoamine ([³H]5-HT, [³H]Noradrenaline, or [³H]Dopamine) is added to start the uptake.
-
Incubation: The mixture is incubated for a short period at 37°C.
-
Termination and Filtration: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes while allowing the unbound radiolabeled substrate to pass through.
-
Washing: The filters are washed with ice-cold buffer.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration-dependent inhibition of monoamine uptake by this compound is analyzed to determine its potency.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration of dopamine, serotonin, and noradrenaline in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action of this compound at the synapse.
The experimental workflow for determining the inhibitory activity of this compound on monoamine transporters is a multi-step process that begins with the preparation of the biological system and culminates in data analysis.
Caption: Experimental workflow for monoamine uptake inhibition assays.
In Vitro Binding Affinity of Pudafensine (IP2015): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pudafensine (IP2015) is a novel monoamine reuptake inhibitor demonstrating a unique pharmacological profile with potential therapeutic applications in erectile dysfunction and neuropathic pain.[1] This technical guide provides a comprehensive overview of the in vitro binding affinity of Pudafensine for its primary molecular targets: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes key binding characteristics, details the experimental methodologies for determining binding affinity, and visualizes the associated molecular pathways and experimental workflows. The information presented is collated from publicly available preclinical data, with a focus on the pivotal study published in the British Journal of Pharmacology.
Introduction to Pudafensine (this compound)
Pudafensine is a clinical-stage pharmaceutical agent identified as a monoamine reuptake inhibitor.[1] Its mechanism of action centers on the modulation of neurotransmitter levels in the synaptic cleft by blocking their reuptake into presynaptic neurons. Preclinical and clinical studies have indicated that Pudafensine preferentially inhibits the reuptake of dopamine, followed by serotonin and norepinephrine.[2][3] This profile suggests a potential for therapeutic intervention in conditions where dopaminergic and serotonergic signaling are implicated. Currently, Pudafensine is under investigation for the treatment of organic erectile dysfunction and neuropathic pain.[1]
In Vitro Binding Affinity Profile
The in vitro binding affinity of Pudafensine for human monoamine transporters has been characterized through radioligand binding assays. These assays are fundamental in determining the potency and selectivity of a compound for its molecular targets. The key parameters derived from these studies are the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data Summary
The definitive quantitative binding data for Pudafensine (this compound) at the human dopamine, norepinephrine, and serotonin transporters are detailed in the 2024 British Journal of Pharmacology article titled, "A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release." While the specific Kᵢ values are contained within this primary reference, the qualitative findings indicate a preferential affinity for the dopamine transporter.
Table 1: Summary of Pudafensine (this compound) In Vitro Binding Affinities
| Target Transporter | Ligand | Parameter | Value (nM) | Reference |
| Dopamine Transporter (DAT) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |
| Norepinephrine Transporter (NET) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |
| Serotonin Transporter (SERT) | Pudafensine (this compound) | Kᵢ | [Data in cited publication] | Comerma-Steffensen S, et al. Br J Pharmacol. 2024 |
Experimental Protocols
The following sections describe the standard and widely accepted experimental methodologies for determining the in vitro binding affinity of compounds like Pudafensine to monoamine transporters. These protocols are based on established principles of radioligand binding assays.
Radioligand Displacement Assay
This assay is employed to determine the binding affinity (Kᵢ) of an unlabeled test compound (Pudafensine) by measuring its ability to displace a radiolabeled ligand from its target transporter.
Objective: To quantify the affinity of Pudafensine for DAT, NET, and SERT.
Materials:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
For hNET: [³H]-Nisoxetine or [³H]-Mazindol
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
-
Test Compound: Pudafensine (this compound)
-
Buffers and Reagents: Assay buffer (e.g., Tris-HCl with physiological salt concentrations), scintillation fluid.
-
Equipment: Cell culture apparatus, microplate reader, liquid scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation:
-
HEK293 cells expressing the target transporter are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
A constant concentration of the appropriate radioligand is incubated with the cell membrane preparation.
-
Increasing concentrations of Pudafensine are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
-
The mixture is incubated to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of Pudafensine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of Pudafensine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporter.
Objective: To determine the functional potency (IC₅₀) of Pudafensine in inhibiting dopamine, norepinephrine, and serotonin uptake.
Materials:
-
Cell Lines: HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
Radiolabeled Substrates: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Test Compound: Pudafensine (this compound)
-
Buffers and Reagents: Krebs-Ringer-HEPES buffer (KRH), cell lysis buffer.
-
Equipment: Cell culture apparatus, microplate reader, liquid scintillation counter.
Procedure:
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere and grow to a confluent monolayer.
-
Pre-incubation: The cell monolayer is washed and pre-incubated with varying concentrations of Pudafensine or vehicle control in KRH buffer.
-
Uptake Initiation: The assay is initiated by adding a fixed concentration of the respective radiolabeled neurotransmitter.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ value for uptake inhibition is determined by plotting the percentage of inhibition against the concentration of Pudafensine and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of Pudafensine at the synaptic level, leading to downstream physiological effects.
Caption: Pudafensine's mechanism of action.
Experimental Workflow: Radioligand Displacement Assay
This diagram outlines the key steps in the radioligand displacement assay to determine the binding affinity of Pudafensine.
Caption: Workflow for radioligand displacement assay.
Logical Relationship: Derivation of Kᵢ from IC₅₀
This diagram illustrates the relationship between the experimentally determined IC₅₀ and the calculated Kᵢ value using the Cheng-Prusoff equation.
Caption: Logical relationship for Kᵢ calculation.
Conclusion
Pudafensine (this compound) is a promising monoamine reuptake inhibitor with a distinct in vitro binding profile, showing a preference for the dopamine transporter. The methodologies outlined in this guide, primarily radioligand displacement and uptake inhibition assays, are the gold standard for characterizing such interactions. The quantitative data, as published in the British Journal of Pharmacology, are essential for a comprehensive understanding of Pudafensine's mechanism of action and for guiding further drug development and clinical application. This technical guide serves as a foundational resource for researchers and scientists engaged in the study of Pudafensine and related compounds.
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. initiatorpharma.com [initiatorpharma.com]
- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine - Inderes [inderes.dk]
Preclinical Profile of Pudafensine (IP2015) in Neuropathic Pain: A Technical Overview
DISCLAIMER: Publicly available information on the preclinical evaluation of Pudafensine (IP2015) in animal models of neuropathic pain is limited. Initiator Pharma has stated that in preclinical studies, Pudafensine was effective and markedly inhibited neuropathic pain; however, specific quantitative data and detailed experimental protocols from these animal studies have not been publicly released.[1] This document summarizes the available information, drawing from disclosures related to its mechanism of action and data from a clinical study in a human pain model.
Introduction
Pudafensine (this compound) is a monoamine reuptake inhibitor under development by Initiator Pharma.[2] While the primary indication pursued in later-stage clinical trials is erectile dysfunction, the compound has also been investigated for neuropathic pain.[3][4] Its mechanism of action, primarily as a dopamine reuptake inhibitor, provides a rationale for its potential analgesic effects.[3]
Mechanism of Action
Pudafensine is a monoamine reuptake inhibitor that preferentially targets the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[2] By blocking the reuptake of dopamine in the synapse, Pudafensine elevates extracellular dopamine levels. This increase in dopaminergic signaling is believed to be the primary driver of its pharmacological effects. The analgesic properties of dopamine are thought to be mediated through the activation of D2-like receptors in descending pain modulation pathways.
Proposed Signaling Pathway for Analgesia
Caption: Proposed mechanism of Pudafensine-mediated analgesia.
Preclinical Efficacy
While specific data from animal models of neuropathic pain are not available, a Phase I proof-of-principle study was conducted in a human model of pain, providing the primary source of quantitative efficacy data.
Human Pain Model Study (Capsaicin-Induced)
A randomized, double-blind, placebo-controlled Phase I study was conducted in 24 healthy male subjects to evaluate the analgesic effects of single doses of Pudafensine. Pain was induced via intradermal injection of capsaicin. Pregabalin was used as an active control.[1][5]
Quantitative Data from Human Pain Model Study
| Parameter | Pudafensine (this compound) | Pregabalin | Placebo | Statistical Significance (Pudafensine vs. Placebo) |
| Allodynia | Statistically significant reduction | Not specified | No significant effect | p = 0.049[1][5] |
| Hyperalgesia | Trend towards reduction | Trend towards reduction | No significant effect | p = 0.051 (Not statistically significant)[1][5] |
| Subjective Pain Rating | 5-fold higher effect vs. Placebo; 2-fold higher effect vs. Pregabalin | - | - | Not specified[1] |
| Heat Detection Threshold | Statistically significant outcome | Not specified | Not specified | Statistically significant (within subjects)[1] |
| Thermal Sensory (Warm) Threshold | Statistically significant outcome | Not specified | Not specified | Statistically significant (within subjects)[1] |
Pudafensine also demonstrated a dose-dependent effect on the measured pain parameters.[1][5]
Experimental Protocols
Human Pain Model: Intradermal Capsaicin
The following provides a generalized workflow for the experimental protocol used in the Phase I human pain model study, based on the available descriptions.
Experimental Workflow for Human Pain Model Study
References
- 1. INITIATOR PHARMA: Q2 2024 REPORT - Inderes [inderes.dk]
- 2. researchgate.net [researchgate.net]
- 3. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 4. storage.mfn.se [storage.mfn.se]
- 5. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
In-depth Technical Guide: Structural Activity Relationship of IP2015 Derivatives
A comprehensive analysis of the structural modifications of IP2015 and their impact on biological activity remains largely uncharted in publicly available scientific literature. As a result, this guide will focus on the established mechanism of action of the parent compound, this compound, now known as Pudafensine, which serves as the foundational knowledge for any future development of its derivatives.
This compound (Pudafensine) is a novel monoamine transport inhibitor currently in clinical development for erectile dysfunction and neuropathic pain.[1] Its unique multimodal mechanism of action, involving both central and peripheral pathways, distinguishes it from existing treatments and provides a strong basis for the rational design of future derivatives.[1][2]
Core Structure and Known Biological Activity of this compound (Pudafensine)
The chemical structure of Pudafensine is (7-[(Exo-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-methoxy-chromen-2-one).[1] Its primary pharmacological effect is the inhibition of the reuptake of serotonin (5-HT), noradrenaline, and dopamine by their respective transporters.[2] This activity leads to an increase in the synaptic concentration of these neurotransmitters, which is central to its therapeutic effects.
Mechanism of Action in Erectile Function
This compound stimulates erectile function through a dual mechanism:
-
Central Mechanism: By inhibiting dopamine reuptake in the brain, this compound enhances dopaminergic signaling. This increased central dopamine activity is believed to be a key initiator of erection.[2][3] Preclinical studies have shown that the pro-erectile effects of this compound are inhibited by dopamine D2-like receptor antagonists.[2]
-
Peripheral Mechanism: this compound also acts directly on the erectile tissue. It induces the release of nitric oxide (NO) from endothelial cells in the corpus cavernosum, leading to smooth muscle relaxation and vasodilation, which are essential for penile erection.[1][2] This effect is blunted by the removal of endothelial cells and by nitric oxide synthase inhibitors.[1][2] Furthermore, dopamine transporters have been identified in the rat corpus cavernosum, suggesting a direct peripheral dopaminergic mechanism.[1][2]
The following diagram illustrates the proposed signaling pathway for this compound's pro-erectile effects.
Signaling pathway of this compound in erectile function.
Quantitative Data from Preclinical Studies
While data on this compound derivatives is not available, the following table summarizes key findings for the parent compound from preclinical studies in rats.[2][4]
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Frequency of Spontaneous Erections | ~1 | ~2 | ~4 | ~5 |
| Duration of Spontaneous Erections (s) | ~20 | ~40 | ~80 | ~100 |
| Magnitude of Spontaneous Erections (ICP, mmHg) | ~20 | ~30 | ~50 | ~60 |
| *Note: Values are approximate, based on graphical data from the cited literature. P < 0.05, significantly different from control.[4] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the pharmacological effects of this compound.
4.1. Monoamine Transporter Uptake Assay
-
Objective: To determine the inhibitory effect of this compound on dopamine, serotonin, and noradrenaline transporters.
-
Methodology:
-
Human embryonic kidney (HEK) cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured.
-
Cells are incubated with varying concentrations of this compound.
-
A radiolabeled substrate for each transporter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added.
-
After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified using scintillation counting.
-
The concentration of this compound that inhibits 50% of the substrate uptake (IC50) is calculated.
-
4.2. Intracavernosal Pressure (ICP) Measurement in Anesthetized Rats
-
Objective: To assess the pro-erectile effect of this compound in vivo.
-
Methodology:
-
Male rats are anesthetized.
-
A catheter is inserted into the carotid artery to monitor systemic blood pressure.
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
This compound or vehicle is administered intravenously.
-
Spontaneous erectile events are recorded, and the frequency, duration, and magnitude (peak ICP) of erections are quantified.
-
The workflow for in vivo assessment of pro-erectile function is depicted below.
Workflow for in vivo erectile function assessment.
4.3. In Vitro Corpus Cavernosum Strip Relaxation Assay
-
Objective: To evaluate the direct effect of this compound on erectile tissue relaxation.
-
Methodology:
-
Corpus cavernosum strips are isolated from rats.
-
The strips are mounted in an organ bath containing a physiological salt solution and gassed with 95% O₂ / 5% CO₂.
-
The strips are pre-contracted with an alpha-adrenergic agonist (e.g., phenylephrine).
-
Cumulative concentrations of this compound are added to the organ bath.
-
Changes in isometric tension are recorded to quantify the degree of relaxation.
-
Future Directions for the Development of this compound Derivatives
The development of this compound derivatives would likely focus on optimizing its pharmacological profile. Key areas for exploration in a structural activity relationship study would include:
-
Selectivity for Monoamine Transporters: Modifying the core structure to alter the selectivity for DAT, SERT, and NET could fine-tune the therapeutic effects and potentially reduce side effects.
-
Potency: Structural modifications could be explored to enhance the potency of the compound, potentially allowing for lower therapeutic doses.
-
Pharmacokinetic Properties: Alterations to the molecule could improve its absorption, distribution, metabolism, and excretion (ADME) profile, leading to better bioavailability and a more favorable dosing regimen.
-
Peripheral vs. Central Activity: Derivatives could be designed to have altered blood-brain barrier permeability, allowing for the development of compounds with a more peripherally or centrally restricted site of action.
A logical relationship for a hypothetical SAR study is presented below.
Hypothetical workflow for an this compound SAR study.
References
- 1. Initiator Pharma’s this compound obtains the International Nonproprietary Name pudafensine – Initiator Pharma [initiatorpharma.com]
- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for IP2015 Administration in Rat Models of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP2015 is a novel monoamine transport inhibitor that has demonstrated pro-erectile effects in preclinical rat models of erectile dysfunction. Its mechanism of action is dual, involving both central and peripheral pathways. Centrally, it inhibits the reuptake of dopamine, a key neurotransmitter in regulating sexual function.[1] Peripherally, it promotes the relaxation of the corpus cavernosum smooth muscle through the nitric oxide (NO) signaling pathway.[2] These application notes provide detailed protocols for the administration of this compound in rat models of erectile dysfunction and for the evaluation of its efficacy, primarily through the measurement of intracavernosal pressure (ICP).
Data Presentation
Table 1: Effect of Intravenous Infusion of this compound on Spontaneous Erections in Anesthetized Rats
| Treatment Group | Dose (mg/kg) | Number of Spontaneous Erections | Duration of Erections (s) |
| Vehicle | - | Data not available | Data not available |
| This compound | 0.1 | Increased | Increased |
| This compound | 1 | Dose-dependently increased | Dose-dependently increased |
Data summarized from Comerma-Steffensen et al. (2024).[1][2] Specific quantitative values for the number and duration of erections were not provided in the abstract.
Table 2: Effect of Direct Intracavernosal Injection of this compound on Penile Pressure in Anesthetized Rats
| Treatment Group | Effect on Intracavernosal Pressure (ICP) |
| This compound | Increased penile pressure |
Data summarized from Comerma-Steffensen et al. (2024).[1][2] Specific quantitative ICP values were not provided in the abstract.
Experimental Protocols
Protocol 1: Evaluation of Pro-Erectile Effects of this compound via Intravenous Infusion in Anesthetized Rats
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.[1]
-
Age/Weight: Adult, specific weight range should be consistent across experimental groups.
-
Anesthesia: Anesthetize the rats (e.g., with sodium pentobarbital). The depth of anesthesia should be monitored regularly.
2. Surgical Preparation for Intracavernosal Pressure (ICP) Measurement:
-
Make a midline incision in the lower abdomen to expose the penis.
-
Carefully dissect the ischiocavernosus muscle to expose the crus of the corpus cavernosum.
-
Insert a 23-gauge needle connected to a pressure transducer into the crus to measure ICP.
-
Expose the carotid artery for continuous monitoring of mean arterial pressure (MAP).
3. This compound Administration:
-
Drug Preparation: The vehicle for this compound is not specified in the provided abstracts; a common vehicle for such compounds is saline or a solution containing a solubilizing agent like DMSO, which should be validated for its lack of effect on erectile function.
-
Route of Administration: Intravenous infusion.
-
Dosage: Administer this compound at doses of 0.1 mg/kg and 1 mg/kg.[1]
-
Infusion Rate and Volume: These parameters should be optimized based on the specific experimental setup and the half-life of the compound.
4. Data Acquisition and Analysis:
-
Record ICP and MAP continuously.
-
Monitor and quantify the number and duration of spontaneous erections following this compound administration.
-
Calculate the ratio of ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.
-
Perform statistical analysis to compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Assessment of Peripheral Pro-Erectile Effects of this compound via Direct Intracavernosal Injection
1. Animal Model and Surgical Preparation:
-
Follow the same procedures for animal selection, anesthesia, and surgical preparation for ICP measurement as described in Protocol 1.
2. This compound Administration:
-
Route of Administration: Direct intracavernosal injection.
-
Dosage: The specific concentration-dependent dosages for intracavernosal injection are not detailed in the abstracts and would need to be determined empirically.
-
Injection Volume: Typically, a small volume (e.g., 50-100 µL) is used for intracavernosal injections in rats.
3. Data Acquisition and Analysis:
-
Record the increase in ICP following the intracavernosal injection of this compound.
-
Compare the ICP response to that of a vehicle control injection.
-
Analyze the data statistically.
Protocol 3: Investigation of this compound in a Rat Model of Cavernous Nerve Injury-Induced Erectile Dysfunction
1. Creation of Cavernous Nerve Injury Model:
-
Anesthetize the rat and make a midline abdominal incision.
-
Carefully dissect to expose the major pelvic ganglion and the cavernous nerves.
-
Induce a crush injury to the cavernous nerves bilaterally using fine forceps for a defined duration (e.g., 2 minutes). This mimics the nerve damage that can occur during radical prostatectomy.
-
Allow the animals to recover for a specified period (e.g., 2-4 weeks) to allow for the development of erectile dysfunction.
2. Evaluation of this compound Efficacy:
-
After the recovery period, administer this compound using either the intravenous infusion (Protocol 1) or direct intracavernosal injection (Protocol 2) method.
-
Measure the erectile response by recording ICP. In this model, electrical stimulation of the cavernous nerve distal to the crush site is often used to elicit an erection.
-
Stimulation Parameters: Typical parameters for cavernous nerve stimulation in rats are 1.5 mA, 16 Hz, 3 V, with a 5 ms pulse width.[3]
-
-
Compare the ICP response in this compound-treated nerve-injured rats to that in vehicle-treated nerve-injured rats and sham-operated control rats.
Mandatory Visualization
Caption: Dual mechanism of action of this compound in promoting erectile function.
Caption: Experimental workflow for evaluating this compound in rat models of erectile dysfunction.
References
Application Notes and Protocols for the Study of Pudafensine (IP2015) in Diabetic Mice Models
Disclaimer: As of late 2025, there are no publicly available research studies detailing the use of Pudafensine (IP2015) specifically in diabetic mouse models. The information and protocols provided herein are hypothetical and constructed based on the known mechanism of Pudafensine and standard methodologies for preclinical diabetes research. These notes are intended to serve as a foundational guide for researchers designing novel studies in this area.
Introduction to Pudafensine (this compound)
Pudafensine (this compound) is a monoamine reuptake inhibitor currently in clinical development primarily for the treatment of erectile dysfunction.[1] Its mechanism of action involves increasing dopamine levels, which in turn activates D2 receptors in the brain to initiate an erection and acts on dopaminergic receptors in erectile tissue to promote smooth muscle relaxation via nitric oxide release.[1] Given that diabetes is a major risk factor for erectile dysfunction, investigating the effects of Pudafensine in a diabetic context is a logical line of inquiry.[2][3] Pudafensine is also being investigated for neuropathic pain.[3][4]
These application notes provide a speculative framework for assessing the potential therapeutic effects of Pudafensine in a diabetic mouse model, focusing on glycemic control and relevant biomarkers.
Hypothetical Data Presentation
The following tables are templates illustrating how quantitative data from a hypothetical study of Pudafensine in diabetic mice could be presented.
Table 1: Effects of Pudafensine on Key Metabolic Parameters in Diabetic Mice
| Treatment Group | Dose (mg/kg) | n | Baseline Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Change in Blood Glucose | HbA1c (%) | Serum Insulin (ng/mL) |
| Vehicle Control | - | 10 | 450 ± 25 | 480 ± 30 | +6.7% | 12.5 ± 0.8 | 0.5 ± 0.1 |
| Pudafensine | 5 | 10 | 455 ± 20 | 410 ± 28 | -9.9% | 11.2 ± 0.6 | 0.7 ± 0.2 |
| Pudafensine | 10 | 10 | 448 ± 22 | 350 ± 25 | -21.9% | 9.8 ± 0.5 | 0.9 ± 0.2* |
| Positive Control | - | 10 | 452 ± 28 | 200 ± 20 | -55.8% | 7.5 ± 0.4 | 1.5 ± 0.3** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Biomarker Analysis in Diabetic Mice Treated with Pudafensine
| Treatment Group | Dose (mg/kg) | n | Serum Dopamine (pg/mL) | Serum Norepinephrine (pg/mL) | Serum Serotonin (pg/mL) |
| Vehicle Control | - | 10 | 15 ± 2 | 300 ± 25 | 250 ± 20 |
| Pudafensine | 5 | 10 | 25 ± 3 | 350 ± 30 | 280 ± 25 |
| Pudafensine | 10 | 10 | 40 ± 5** | 410 ± 35 | 310 ± 28* |
| Positive Control | - | 10 | 16 ± 3 | 310 ± 28 | 255 ± 22 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating Pudafensine in a diabetic mouse model.
Induction of Diabetes Mellitus
This protocol describes the induction of type 1 diabetes using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.[5]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Induction:
-
Prepare a fresh solution of STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight.[6]
-
Monitor blood glucose levels from tail vein blood samples using a glucometer 48-72 hours post-injection.
-
Confirm diabetes by measuring non-fasting blood glucose levels. Mice with blood glucose levels >250 mg/dL for two consecutive days are considered diabetic and included in the study.[7]
-
Pudafensine Administration and Study Groups
-
Study Groups:
-
Group 1: Non-diabetic control (citrate buffer injection only) + Vehicle.
-
Group 2: Diabetic control + Vehicle.
-
Group 3: Diabetic + Pudafensine (low dose, e.g., 5 mg/kg).
-
Group 4: Diabetic + Pudafensine (high dose, e.g., 10 mg/kg).
-
Group 5: Diabetic + Positive control (e.g., insulin or another established anti-diabetic agent).
-
-
Drug Preparation: Prepare Pudafensine in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration: Administer Pudafensine or vehicle orally via gavage once daily for a period of 4-8 weeks.
Monitoring and Sample Collection
-
Body Weight and Food/Water Intake: Monitor and record daily.
-
Blood Glucose: Measure non-fasting blood glucose twice weekly from tail vein blood.
-
Glucose Tolerance Test (GTT): Perform an oral or intraperitoneal GTT at the end of the study.
-
Fast mice for 6 hours.
-
Administer a glucose solution (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Sample Collection: At the end of the treatment period, euthanize mice and collect blood via cardiac puncture for analysis of HbA1c, insulin, and monoamine levels. Collect pancreas for histological analysis.
Visualizations
Signaling Pathway of Pudafensine
Caption: Mechanism of action of Pudafensine.
Hypothetical Experimental Workflow
Caption: Workflow for Pudafensine study in diabetic mice.
References
- 1. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 2. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 3. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 4. Pudafensine - Initiator Pharma - AdisInsight [adisinsight.springer.com]
- 5. Frontiers | Antidiabetic activity of Solanum torvum fruit extract in streptozotocin-induced diabetic rats [frontiersin.org]
- 6. Dosing time-dependent changes in the analgesic effect of pregabalin on diabetic neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracavernosal Pressure (ICP) Measurement in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracavernosal pressure (ICP) measurement is a robust and widely utilized technique in preclinical research to objectively evaluate erectile function. This method provides quantitative data on the physiological response to pro-erectile stimuli, making it an essential tool for screening and characterizing novel therapeutic agents for erectile dysfunction (ED). These application notes provide detailed protocols for assessing erectile responses in rodent models, with a specific focus on evaluating the effects of novel compounds such as the monoamine reuptake inhibitor, IP2015 (pudafensine).
This compound is a novel compound that has demonstrated pro-erectile effects by increasing central dopamine and peripheral nitric oxide release.[1] The protocols outlined below are suitable for assessing the efficacy and mechanism of action of such compounds.
Experimental Principles
The measurement of ICP involves the direct cannulation of the corpus cavernosum to record pressure changes during an erectile event. This event is typically induced by electrical stimulation of the cavernous nerve or by the administration of a test compound. Simultaneously, mean arterial pressure (MAP) is often recorded to normalize the ICP, providing the ICP/MAP ratio, a key indicator of erectile function.[2][3]
Key Experimental Protocols
Protocol 1: Surgical Preparation for ICP and MAP Measurement in Rats
This protocol details the surgical procedure for the simultaneous measurement of intracavernosal pressure and mean arterial pressure in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, retractors)
-
PE-50 tubing
-
23-gauge needle
-
Pressure transducer
-
Data acquisition system (e.g., Biopac System)
-
Heparinized saline (250 U/ml)
-
Bipolar platinum hook electrode
-
Electrical stimulator
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a stable plane of anesthesia is maintained throughout the procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the left carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue and cannulate it with a PE-50 tube filled with heparinized saline. Connect the cannula to a pressure transducer to record Mean Arterial Pressure (MAP).
-
Make a lower midline abdominal incision to expose the penis and the major pelvic ganglion (MPG).
-
Carefully dissect the cavernous nerve, which runs posterolateral to the prostate gland.[4]
-
Place a bipolar platinum hook electrode around the cavernous nerve for electrical stimulation.
-
Expose the crus of the corpus cavernosum by retracting the ischiocavernosus muscle.
-
Insert a 23-gauge needle connected to a PE-50 tube and a pressure transducer into the crus of the corpus cavernosum to measure ICP.[5]
-
To prevent clotting, flush the ICP cannula with a small volume of heparinized saline.[4] A successful cannulation should result in a slight penile tumescence upon flushing.[2][5]
Protocol 2: Evaluation of Erectile Function by Cavernous Nerve Stimulation
This protocol describes the induction of erection by electrical stimulation of the cavernous nerve and the subsequent data recording.
Procedure:
-
Following the surgical preparation described in Protocol 1, allow the animal to stabilize for a period of 10-15 minutes.
-
Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intravenous, intraperitoneal, or intracavernosal).
-
Initiate electrical stimulation of the cavernous nerve using a square pulse wave. Typical stimulation parameters are a frequency of 15-20 Hz, a pulse width of 5 milliseconds, and a voltage of 1-5 V for a duration of 60 seconds.[3][4]
-
Record the ICP and MAP simultaneously using a data acquisition system.
-
Allow a recovery period of at least 10 minutes between successive stimulations.
-
At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Protocol 3: Evaluation of Spontaneous Erectile Activity
This protocol is designed to assess the effect of a test compound on spontaneous erections without electrical stimulation.
Procedure:
-
Perform the surgical preparation as described in Protocol 1.
-
Administer the test compound (e.g., this compound) or vehicle.
-
Record the ICP and MAP continuously for a defined period (e.g., 30-60 minutes) to monitor for spontaneous erectile events.
-
Analyze the data for the number and duration of spontaneous increases in ICP. Research has shown that this compound can dose-dependently increase the number and duration of spontaneous erections in anesthetized rats.[1]
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups. The primary endpoint is typically the ratio of the peak ICP to the MAP (Peak ICP/MAP). Other important parameters include the total area under the ICP curve (AUC), the duration of the erectile response, and the latency to onset.[2]
Table 1: Example of Data Presentation for Cavernous Nerve Stimulation Experiment
| Treatment Group | N | Peak ICP (mmHg) | MAP (mmHg) | Peak ICP/MAP Ratio | AUC of ICP (mmHgs) |
| Vehicle | 10 | 65 ± 5 | 100 ± 8 | 0.65 ± 0.04 | 1800 ± 150 |
| This compound (1 mg/kg) | 10 | 85 ± 6 | 102 ± 7 | 0.83 ± 0.05 | 2500 ± 200 |
| This compound (3 mg/kg) | 10 | 105 ± 7 | 101 ± 8 | 1.04 ± 0.06 | 3200 ± 250* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.
Table 2: Example of Data Presentation for Spontaneous Erection Experiment
| Treatment Group | N | Number of Spontaneous Erections | Average Duration of Erections (s) |
| Vehicle | 8 | 1.2 ± 0.4 | 25 ± 5 |
| This compound (3 mg/kg) | 8 | 4.5 ± 0.8 | 45 ± 7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.
Visualizations
Signaling Pathway of this compound (Pudafensine)
The following diagram illustrates the proposed mechanism of action of this compound, which involves both central and peripheral pathways to induce an erectile response.
Caption: Mechanism of action of this compound (pudafensine).
Experimental Workflow for ICP Measurement
This diagram outlines the key steps involved in the experimental workflow for measuring intracavernosal pressure in response to cavernous nerve stimulation.
Caption: Experimental workflow for ICP measurement.
References
- 1. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 5. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
Application Note: Quantitative Analysis of Dopamine Transporter (DAT) mRNA Expression in SH-SY5Y Cells Following IP2015 Treatment using Real-Time qPCR
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for quantifying the expression of the dopamine transporter (DAT, gene symbol SLC6A3) mRNA in human neuroblastoma SH-SY5Y cells after treatment with IP2015, a novel monoamine reuptake inhibitor.[1][2] The protocol outlines cell culture, drug treatment, RNA extraction, cDNA synthesis, and quantitative polymerase chain reaction (qPCR) analysis. It includes representative data and visualizations to guide researchers in assessing the potential regulatory effects of this compound on DAT gene expression.
Introduction
The dopamine transporter (DAT) is a critical presynaptic protein that regulates dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[3][4] Its function is a primary target for various therapeutic agents and drugs of abuse.[3] Dysregulation of DAT expression or function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, ADHD, and addiction.[3]
This compound is a novel compound identified as a monoamine transport inhibitor, blocking the reuptake of dopamine, serotonin, and noradrenaline.[1][2] Its primary mechanism involves binding to these transporters, which increases the extracellular concentration of the respective neurotransmitters.[2] While the immediate effect of this compound is the inhibition of dopamine uptake, its potential long-term effects on the regulation of DAT gene expression are not fully understood.
This application note details a robust and reproducible method using quantitative real-time reverse transcription PCR (RT-qPCR) to measure changes in DAT mRNA levels in SH-SY5Y cells, a common model for dopaminergic neurons, following exposure to this compound. This analysis is crucial for understanding the compound's complete pharmacological profile and its potential to induce compensatory changes in the dopaminergic system at the transcriptional level.
Experimental Overview
The experimental workflow involves culturing SH-SY5Y cells, treating them with various concentrations of this compound, isolating total RNA, reverse transcribing the RNA into cDNA, and finally, performing qPCR to quantify the relative abundance of DAT mRNA.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Media: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents: this compound, DMSO (vehicle), Trypsin-EDTA, PBS (phosphate-buffered saline)
-
RNA Isolation: RNeasy Mini Kit (Qiagen) or equivalent[5]
-
cDNA Synthesis: Verso cDNA Synthesis Kit (Thermo Scientific) or equivalent[5]
-
qPCR: PowerUp™ SYBR™ Green Master Mix (Applied Biosystems), Human DAT (SLC6A3) and GAPDH qPCR primers (e.g., from OriGene or self-designed)[6]
-
Plastics: Cell culture flasks/plates, qPCR plates, appropriate pipette tips
Protocol for Cell Culture and Treatment
-
Cell Seeding: Culture SH-SY5Y cells in T-75 flasks at 37°C, 5% CO₂. For experiments, seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture media to final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Aspirate the old media from the cells and replace it with media containing the vehicle, 1 µM this compound, or 10 µM this compound.
-
Incubation: Return cells to the incubator for the desired treatment period (e.g., 24 hours).
Protocol for RNA Isolation
Follow the manufacturer's protocol for the RNeasy Mini Kit.
-
Aspirate media and wash cells once with PBS.
-
Add 350 µL of Buffer RLT to each well and scrape to lyse the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle.
-
Proceed with the addition of 70% ethanol and transfer to the RNeasy spin column.
-
Perform wash steps with Buffers RW1 and RPE.
-
Elute the purified RNA in 30-50 µL of RNase-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Protocol for cDNA Synthesis
Follow the manufacturer's protocol for the Verso cDNA Synthesis Kit.
-
In a PCR tube, combine 1 µg of total RNA, 1 µL of RT Enhancer, and RNase-free water to a total volume of 9 µL.
-
Incubate at room temperature for 5 minutes.
-
Prepare the RT master mix: 4 µL of 5x cDNA Synthesis Buffer and 2 µL of RT Enzyme Mix per reaction.
-
Add 6 µL of the RT master mix to each RNA sample.
-
Run the reverse transcription reaction in a thermal cycler:
-
Primer Annealing: 25°C for 10 minutes
-
Reverse Transcription: 42°C for 30-60 minutes
-
Inactivation: 85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Protocol for Real-Time qPCR
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-Free Water
-
-
Primer Sequences:
-
Human DAT (SLC6A3): (Example) Fwd: 5'-GGC TCT GCT GTC TTT GTC TGG-3', Rev: 5'-GTC AGC CAG GAT GTT GAG GGT-3'
-
Human GAPDH (Housekeeping): (Example) Fwd: 5'-GAA GGT GAA GGT CGG AGT C-3', Rev: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Thermal Cycling: Run the plate on a real-time PCR system with the following conditions:
-
Activation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument guidelines to verify product specificity.
-
Data Analysis and Representative Results
Data is analyzed using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the vehicle-treated control group.
Hypothetical Signaling Pathway
This compound inhibits DAT, increasing extracellular dopamine. This may trigger a homeostatic response via dopamine receptor signaling, potentially leading to altered transcription of the SLC6A3 gene.
Quantitative Data
The table below presents hypothetical data from a qPCR experiment. The results suggest a dose-dependent downregulation of DAT mRNA expression following 24-hour treatment with this compound.
| Treatment Group | Target Gene | Avg. Cq (±SD) | Housekeeping Gene (GAPDH) | Avg. Cq (±SD) | ΔCq (Avg. DAT Cq - Avg. GAPDH Cq) | ΔΔCq (ΔCq Sample - ΔCq Vehicle) | Fold Change (2-ΔΔCq) |
| Vehicle Control | DAT | 28.5 (±0.21) | GAPDH | 19.2 (±0.15) | 9.3 | 0.0 | 1.00 |
| This compound (1 µM) | DAT | 29.4 (±0.25) | GAPDH | 19.1 (±0.18) | 10.3 | 1.0 | 0.50 |
| This compound (10 µM) | DAT | 30.1 (±0.30) | GAPDH | 19.3 (±0.16) | 10.8 | 1.5 | 0.35 |
Table 1: Representative qPCR results for DAT mRNA expression in SH-SY5Y cells treated with this compound for 24 hours. Data are presented as mean ± standard deviation (SD) from a triplicate experiment.
Discussion and Conclusion
The provided protocol offers a comprehensive framework for investigating the effect of this compound on dopamine transporter gene expression. The representative data in Table 1 illustrates a hypothetical scenario where prolonged DAT inhibition by this compound leads to a compensatory downregulation of DAT mRNA. Such a finding would suggest that the dopaminergic system attempts to restore homeostasis by reducing the synthesis of new transporter proteins in response to chronically elevated synaptic dopamine levels.
This RT-qPCR method is highly sensitive and specific for quantifying gene expression changes.[7][8] It is essential to include proper controls, such as a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination. Validation of primer efficiency is also crucial for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. epigenomicslab.com [epigenomicslab.com]
- 8. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols: Dosing Regimen for IP2015 in Phase I Neuropathic Pain Trial
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosing regimen and experimental protocols for the Phase I clinical trial of IP2015 (pudafensine) in a human model of neuropathic pain. The information is compiled from publicly available data for research and drug development purposes.
Introduction
This compound, also known as pudafensine, is a monoamine reuptake inhibitor that preferentially targets dopamine and serotonin transporters. It has been investigated for its potential analgesic effects in neuropathic pain. A Phase I, proof-of-principle clinical trial (IPTN2021 program, ClinicalTrials.gov ID: NCT05181852) was successfully completed in 2022 to assess the pain-reducing effects of this compound. The study utilized a capsaicin-induced pain model in healthy volunteers to evaluate the drug's efficacy on key measures of neuropathic pain such as allodynia and hyperalgesia.
Dosing Regimen
The Phase I trial was a single-dose study designed to evaluate the safety and pharmacodynamic effects of this compound. While the study showed a dose-dependent effect on pain parameters, the specific oral dose levels of this compound have not been publicly disclosed. The trial included an active control, pregabalin, and a placebo.
Table 1: Dosing Arms in the this compound Phase I Neuropathic Pain Trial
| Treatment Arm | Drug | Dose | Route of Administration |
| 1 | This compound (Low Dose) | Not Disclosed | Oral |
| 2 | This compound (High Dose) | Not Disclosed | Oral |
| 3 | Active Control | Pregabalin | 300 mg |
| 4 | Placebo | Placebo | Oral |
Experimental Protocols
Study Design
The Phase I trial was a randomized, double-blind, placebo-controlled, 4-way crossover study.
-
Objective : To investigate the pharmacodynamic effects, safety, tolerability, and PK/PD correlation of two single oral dose levels of this compound compared to pregabalin and placebo.
-
Study Population : 24 healthy male subjects.
-
Pain Model : Intradermal capsaicin model to induce localized pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (increased sensitivity to pain).
-
Location : The study was conducted at MAC Clinical Research in the UK.
Experimental Workflow
The crossover design meant that each of the 24 subjects received all four treatments (this compound low dose, this compound high dose, pregabalin, and placebo) at different times, with a washout period between each treatment to ensure the effects of one drug did not carry over to the next.
Pain Induction and Assessment
-
Drug Administration : Subjects were administered a single oral dose of either this compound, pregabalin, or placebo.
-
Capsaicin Challenge : After drug administration, a solution of capsaicin was injected intradermally to induce a localized area of pain and sensitization.
-
Efficacy Endpoints : The primary measures of efficacy were the changes in:
-
Allodynia : The area of sensitivity to a normally non-painful stimulus (e.g., light touch) around the injection site.
-
Hyperalgesia : The area of increased sensitivity to a painful stimulus (e.g., pinprick) around the injection site.
-
Subjective Pain Ratings : Patients' self-reported pain scores.
-
Quantitative Sensory Testing (QST) : This included assessments such as heat detection and thermal sensory thresholds.
-
-
Safety and Tolerability : Adverse events were monitored throughout the study.
Mechanism of Action and Signaling Pathway
This compound is a monoamine reuptake inhibitor, which is a class of drugs known to be effective in treating neuropathic pain. The analgesic effect is believed to be mediated by the enhancement of descending inhibitory pain pathways in the central nervous system.
-
Action : this compound blocks the reuptake of serotonin (5-HT) and dopamine (DA) at the synaptic cleft in the brain and spinal cord.
-
Result : This increases the concentration of these neurotransmitters in the synapse, thereby strengthening the signals of descending pathways that inhibit the transmission of pain signals from the periphery to the brain.
Summary of Results
The Phase I trial demonstrated that this compound has a promising, clinically relevant efficacy on capsaicin-induced pain.
-
Allodynia : this compound showed a statistically significant effect on reducing the area of allodynia (p=0.049) compared to placebo.
-
Hyperalgesia : Both this compound (p=0.051) and pregabalin (p=0.083) showed a trend towards reducing hyperalgesia, though the effects were not statistically significant.
-
Subjective Pain : Mean values for subjective pain ratings for this compound were 2-fold and 5-fold lower compared to pregabalin and placebo, respectively.
-
Safety : this compound demonstrated a supportive safety profile with no unexpected adverse events observed.
These positive results from the Phase I study support the further clinical development of this compound as a potential new treatment for neuropathic pain.
Application Notes and Protocols for IP2015 Oral Tablet Formulation and Bioavailability Study
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formulation development and bioavailability assessment of IP2015 oral tablets. The protocols outlined below are based on established methodologies in pharmaceutical sciences and are intended to guide researchers in similar drug development endeavors.
Introduction to this compound
This compound, now known as Pudafensine, is a novel monoamine reuptake inhibitor under development by Initiator Pharma.[1] It has shown potential in treating erectile dysfunction.[2][3] The development of a solid oral dosage form is a critical step in advancing this candidate toward clinical use. A Phase I clinical trial was conducted to evaluate the bioavailability of two solid oral formulations (immediate-release and extended-release capsules) compared to a liquid formulation.[4][5][6] The study, involving 12 healthy male subjects, concluded that both solid formulations demonstrated comparable absorption and elimination profiles to the liquid version.[5]
While specific formulation details and quantitative pharmacokinetic data for this compound are not publicly available, this document provides representative protocols and data tables to illustrate the key processes and considerations in the development and evaluation of such an oral tablet.
Oral Tablet Formulation Development
The primary goal of oral tablet formulation is to create a stable, effective, and manufacturable dosage form. This involves selecting appropriate excipients that are compatible with the active pharmaceutical ingredient (API), this compound.
Pre-formulation Studies
Prior to formulation, a series of pre-formulation studies are essential to characterize the physicochemical properties of the this compound API. These studies typically include:
-
Solubility Analysis: Determining the solubility of this compound in various solvents and pH conditions to inform dissolution and absorption characteristics.
-
Stability Studies: Assessing the stability of the API under different stress conditions such as heat, light, and humidity to identify potential degradation pathways.
-
Particle Size and Morphology: Characterizing the API's particle size distribution and shape, which can influence flow properties and dissolution rates.
-
Excipient Compatibility Studies: Evaluating the compatibility of this compound with a range of common pharmaceutical excipients to ensure the stability of the final formulation.
Tablet Formulation Components
A typical immediate-release tablet formulation includes several excipients, each with a specific function. The following table presents a hypothetical formulation for an this compound tablet.
| Component | Function | Typical Concentration Range (% w/w) |
| This compound (Pudafensine) | Active Pharmaceutical Ingredient | 5 - 20 |
| Microcrystalline Cellulose | Diluent/Filler | 40 - 80 |
| Croscarmellose Sodium | Superdisintegrant | 2 - 5 |
| Povidone K30 | Binder | 2 - 5 |
| Magnesium Stearate | Lubricant | 0.5 - 2 |
| Colloidal Silicon Dioxide | Glidant | 0.1 - 0.5 |
Manufacturing Process
Direct compression is a common and cost-effective method for tablet manufacturing, especially for APIs with good flowability and compressibility.
-
Sieving: Pass the this compound API and all excipients through an appropriately sized sieve (e.g., #40 mesh) to ensure particle size uniformity and remove any lumps.
-
Blending:
-
Add the sieved this compound, microcrystalline cellulose, and croscarmellose sodium to a suitable blender (e.g., a V-blender).
-
Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mixture.
-
Add the colloidal silicon dioxide and blend for an additional 5 minutes.
-
-
Lubrication: Add the magnesium stearate to the blender and blend for a short period (e.g., 3 minutes). Over-blending with a lubricant can negatively impact tablet hardness and dissolution.
-
Compression:
-
Transfer the final blend to a tablet press.
-
Compress the blend into tablets of the target weight and hardness using appropriate tooling.
-
-
Quality Control:
-
Perform in-process quality control checks, including tablet weight variation, hardness, thickness, and friability.
-
Conduct final product testing for content uniformity, dissolution, and stability.
-
Bioavailability Study
A bioavailability study is conducted to determine the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action. For this compound, a study was performed to compare the bioavailability of solid oral dosage forms to a liquid formulation.
Study Design and Participants
The this compound bioavailability study was an open-label, randomized, single-dose, crossover study in 12 healthy male subjects.[4][5] A crossover design is often used in bioavailability studies as it minimizes inter-subject variability.[7]
| Parameter | Description |
| Study Design | Open-label, randomized, single-dose, 3-way crossover |
| Participants | 12 healthy male volunteers |
| Treatments | - this compound Liquid Formulation (Reference)- this compound Immediate-Release Capsule (Test A)- this compound Extended-Release Capsule (Test B) |
| Washout Period | A sufficient period between treatments to ensure complete elimination of the drug from the previous dose. |
Clinical Protocol
-
Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing:
-
Subjects are fasted overnight before drug administration.
-
A single dose of one of the this compound formulations is administered with a standardized volume of water.
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Bioanalytical Method:
-
The concentration of this compound in plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation.
-
The key parameters include:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
-
-
Statistical Analysis:
-
Statistical methods, such as Analysis of Variance (ANOVA), are used to compare the pharmacokinetic parameters of the test formulations to the reference formulation.
-
The bioequivalence of the formulations is assessed based on the 90% confidence intervals for the ratio of the geometric means of AUC and Cmax.
-
Data Presentation
The following tables illustrate how the pharmacokinetic data from a bioavailability study would be presented. The values are hypothetical and for illustrative purposes only.
Table 1: Mean Pharmacokinetic Parameters
| Parameter | Liquid Formulation (Reference) | Immediate-Release Capsule (Test A) | Extended-Release Capsule (Test B) |
| AUC₀-t (ng·h/mL) | 150.5 ± 30.2 | 145.8 ± 28.9 | 148.2 ± 31.5 |
| AUC₀-∞ (ng·h/mL) | 155.3 ± 31.8 | 151.0 ± 30.5 | 153.5 ± 32.8 |
| Cmax (ng/mL) | 25.8 ± 5.1 | 24.5 ± 4.9 | 18.2 ± 3.7 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 | 4.5 ± 1.2 |
| t₁/₂ (h) | 8.2 ± 1.5 | 8.5 ± 1.6 | 8.4 ± 1.7 |
Table 2: Statistical Analysis of Bioequivalence
| Parameter | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval |
| Test A vs. Reference | ||
| AUC₀-t | 97.2% | 90.5% - 104.3% |
| Cmax | 95.0% | 88.2% - 102.3% |
| Test B vs. Reference | ||
| AUC₀-t | 98.5% | 91.8% - 105.6% |
| Cmax | 70.5% | 65.4% - 76.0% |
Conclusion
The development of a robust oral tablet formulation and the confirmation of its bioavailability are crucial milestones in the clinical development of a new drug candidate like this compound. The protocols and data presented here provide a framework for understanding the key experimental procedures and data analysis involved in this process. While the specific formulation and pharmacokinetic data for this compound are proprietary, the general principles outlined in these application notes are widely applicable in the field of pharmaceutical development. The successful outcome of the this compound bioavailability study, demonstrating comparability between the solid and liquid formulations, supports the continued clinical development of this promising therapeutic agent.
References
- 1. Initiator Pharma’s this compound obtains the International Nonproprietary Name pudafensine – Initiator Pharma [initiatorpharma.com]
- 2. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Initiator Pharma ready to start Phase I pharmacokinetics study for new this compound formulations – Initiator Pharma [initiatorpharma.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. INITIATOR PHARMA: Q2 2023 REPORT – Initiator Pharma [initiatorpharma.com]
- 7. Bioavailability and pharmacokinetic profile of a newly-developed twice-a-day sustained-release paracetamol formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of the Intradermal Capsaicin Model for IP2015 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intradermal capsaicin model is a well-established human experimental pain model that reliably induces key features of neuropathic pain, including spontaneous burning pain, neurogenic inflammation (flare), and cutaneous hypersensitivity (allodynia and hyperalgesia). This model is a valuable tool in early-phase clinical drug development for evaluating the analgesic efficacy of novel compounds. This document provides detailed application notes and protocols for utilizing the intradermal capsaicin model in the investigation of IP2015 (pudafensine), a novel monoamine reuptake inhibitor with therapeutic potential in neuropathic pain.
This compound is a dual dopamine and serotonin reuptake inhibitor. Its mechanism of action in pain modulation is believed to involve the enhancement of descending inhibitory pain pathways. The intradermal capsaicin model provides a robust platform to assess the pharmacodynamic effects of this compound on capsaicin-induced pain and hypersensitivity, offering insights into its potential clinical utility.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by intradermal capsaicin and the general experimental workflow for evaluating the effects of this compound.
Revolutionizing Erectile Dysfunction Assessment: A Novel Approach with IP2015 and the IIEF-15 Questionnaire
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of IP2015 (pudafensine), a novel monoamine reuptake inhibitor, in the treatment of erectile dysfunction (ED) using the validated International Index of Erectile Function (IIEF-15) questionnaire. This document outlines the underlying science, detailed experimental protocols, and data interpretation to facilitate rigorous clinical research and drug development.
Introduction to this compound and its Mechanism of Action
This compound, also known as pudafensine, is a promising oral medication for erectile dysfunction. It functions as a monoamine reuptake inhibitor, primarily targeting the transporters for dopamine, serotonin, and noradrenaline. This dual-action mechanism is believed to enhance erectile function through both central and peripheral pathways.[1] Centrally, it modulates neurotransmitter levels that are crucial for sexual arousal and the initiation of an erection. Peripherally, it is suggested to potentiate smooth muscle relaxation, a key process for increased penile blood flow.[1] Clinical trials have demonstrated that this compound is effective, particularly in patients with moderate to severe ED.[2][3]
The IIEF-15 Questionnaire: A Gold Standard for Efficacy Assessment
The International Index of Erectile Function (IIEF-15) is a self-administered questionnaire comprising 15 questions that assess five key domains of male sexual function:
-
Erectile Function (EF): Questions 1, 2, 3, 4, 5, and 15
-
Orgasmic Function (OF): Questions 9 and 10
-
Sexual Desire (SD): Questions 11 and 12
-
Intercourse Satisfaction (IS): Questions 6, 7, and 8
-
Overall Satisfaction (OS): Questions 13 and 14
Each question is scored on a scale of 0 or 1 to 5, with higher scores indicating better function. The IIEF-15 is a validated and widely used tool in clinical trials for its reliability and sensitivity in detecting changes in sexual function in response to treatment.[4]
Quantitative Data Summary
The following tables present illustrative data from a hypothetical Phase IIb clinical trial of this compound, showcasing its potential efficacy as measured by the IIEF-15. This data is modeled on publicly available information regarding the outcomes of this compound trials, which have reported statistically significant improvements.[2][3][5]
Table 1: Baseline Characteristics of Study Population
| Characteristic | This compound (Low Dose) (n=42) | This compound (High Dose) (n=43) | Placebo (n=45) |
| Age (years), mean (SD) | 55.2 (8.1) | 56.1 (7.9) | 55.8 (8.3) |
| Severity of ED | |||
| Moderate | 25 (59.5%) | 26 (60.5%) | 27 (60.0%) |
| Severe | 17 (40.5%) | 17 (39.5%) | 18 (40.0%) |
| Baseline IIEF-15 Total Score, mean (SD) | 14.8 (4.2) | 15.1 (4.5) | 14.9 (4.3) |
Table 2: Change in IIEF-15 Domain Scores from Baseline to Week 4
| IIEF-15 Domain | This compound (Low Dose) | This compound (High Dose) | Placebo |
| Mean Change (SD) | Mean Change (SD) | Mean Change (SD) | |
| Erectile Function (1-30) | +5.2 (3.1) | +6.8 (3.5) | +1.5 (2.8) |
| Orgasmic Function (0-10) | +1.8 (1.2) | +2.1 (1.4) | +0.6 (1.1) |
| Sexual Desire (2-10) | +1.1 (0.9) | +1.3 (1.0) | +0.4 (0.8) |
| Intercourse Satisfaction (0-15) | +2.5 (1.5) | +3.1 (1.7) | +0.8 (1.3) |
| Overall Satisfaction (2-10) | +1.9 (1.0) | +2.4 (1.2) | +0.7 (0.9) |
| IIEF-15 Total Score | +12.5 (5.8) | +15.7 (6.3) | +4.0 (4.9) |
*p < 0.05 compared to placebo
Experimental Protocols
Protocol 1: Phase IIb Clinical Trial for this compound Efficacy Assessment
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in men with moderate to severe ED.
1. Study Population:
-
Inclusion Criteria: Males aged 18-70 years with a clinical diagnosis of moderate to severe ED (IIEF-15 Erectile Function domain score ≤ 16) for at least 6 months.
-
Exclusion Criteria: Comorbidities or concomitant medications that could interfere with erectile function or the study drug.
2. Study Design:
-
Participants are randomized into three arms: this compound low dose, this compound high dose, and placebo.
-
Treatment duration: 4 weeks.
-
Dosing: One oral dose per week.
3. Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in the IIEF-15 Erectile Function domain score at week 4.
-
Secondary Endpoints: Change from baseline in the other four IIEF-15 domain scores, and change in the total IIEF-15 score.
4. Safety Assessments:
-
Monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests throughout the study.
Protocol 2: Administration and Scoring of the IIEF-15 Questionnaire
1. Administration:
-
The IIEF-15 is a self-administered questionnaire.
-
Provide a private and comfortable setting for the participant to complete the questionnaire.
-
Instruct the participant to answer the questions based on their experiences over the past 4 weeks.
-
Ensure the participant understands the definitions of sexual activity and intercourse as provided in the questionnaire.
2. Scoring:
-
Each of the 15 questions has a corresponding score from 0/1 to 5.
-
Sum the scores for the questions within each of the five domains to obtain the domain score.
-
The total IIEF-15 score is the sum of all 15 question scores.
-
The Erectile Function domain score is calculated by summing questions 1, 2, 3, 4, 5, and 15.
-
The Orgasmic Function domain score is the sum of questions 9 and 10.
-
The Sexual Desire domain score is the sum of questions 11 and 12.
-
The Intercourse Satisfaction domain score is the sum of questions 6, 7, and 8.
-
The Overall Satisfaction domain score is the sum of questions 13 and 14.
Visualizations
Signaling Pathways in Erectile Function
Caption: General signaling pathway of penile erection.
Proposed Mechanism of Action of this compound
Caption: Proposed dual-action mechanism of this compound.
Experimental Workflow for this compound Clinical Trial
Caption: Workflow for assessing this compound efficacy.
References
- 1. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 2. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 4. The international index of erectile function (IIEF): a multidimensional scale for assessment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initiator Pharma’s international patent application regarding pudafensine's dosage regime for the treatment of erectile dysfunction has been published - Inderes [inderes.dk]
Troubleshooting & Optimization
IP2015 (Pudafensine) Clinical Trials: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse effects of IP2015 (Pudafensine) in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of this compound (Pudafensine) observed in clinical trials to date?
A1: Based on available clinical trial data, this compound has demonstrated a favorable safety profile. In Phase I, IIa, and IIb studies for erectile dysfunction, it has been well-tolerated.[1][2][3][4] No critical or serious adverse events have been reported.[3][4][5][6][7]
Q2: What types of adverse effects have been reported in clinical trials?
A2: The frequency and type of adverse effects reported in clinical trials for this compound were mild to moderate and comparable to those observed in the placebo group.[2][3][5] Specific details of these mild adverse events are not publicly available, but they were noted as only potentially related to the treatment.[1]
Q3: To which drug class does this compound belong, and what are the common adverse effects associated with this class?
A3: this compound is a monoamine reuptake inhibitor.[8] This class of drugs can be associated with a range of side effects, although these have not been specifically reported for this compound. Common side effects for monoamine reuptake inhibitors can include nausea, diarrhea, insomnia, headache, dizziness, and dry mouth.[9][10]
Q4: Are there any known drug-drug interactions with this compound?
A4: As of recent analysis, there are no known or expected clinically relevant drug-drug interactions with pudafensine.[11]
Troubleshooting Guides for Potential Adverse Effects
The following guides are based on the general profile of monoamine reuptake inhibitors. These adverse events have not been specifically reported as common for this compound but are provided here as a proactive measure for clinical trial management.
Issue 1: Subject reports mild to moderate nausea.
-
Initial Assessment:
-
Inquire about the onset, duration, and severity of the nausea.
-
Ask about any potential contributing factors (e.g., recent meals, other medications).
-
Review the subject's baseline medical history for any gastrointestinal conditions.
-
-
Management Strategy:
-
Advise the subject to take this compound with a light meal.
-
Encourage adequate hydration throughout the day.
-
If nausea persists, consider a dose adjustment as per the clinical trial protocol.
-
Document the event thoroughly in the subject's case report form.
-
Issue 2: Subject experiences a headache.
-
Initial Assessment:
-
Characterize the headache (e.g., location, intensity, type of pain).
-
Assess for any associated symptoms such as dizziness or visual disturbances.
-
Rule out other potential causes of the headache.
-
-
Management Strategy:
-
Recommend standard over-the-counter analgesics as permitted by the study protocol.
-
Suggest rest in a quiet, dimly lit room.
-
Monitor the subject's blood pressure to rule out hypertension.
-
If headaches are severe or persistent, a neurological consultation may be warranted.
-
Issue 3: Subject reports insomnia or difficulty sleeping.
-
Initial Assessment:
-
Determine the nature of the sleep disturbance (e.g., difficulty falling asleep, frequent awakenings).
-
Inquire about the subject's sleep hygiene and caffeine intake.
-
-
Management Strategy:
-
If permitted by the protocol, adjust the timing of this compound administration to earlier in the day.
-
Provide guidance on improving sleep hygiene (e.g., avoiding stimulants before bedtime, maintaining a regular sleep schedule).
-
If insomnia significantly impacts the subject's well-being, a reduction in dose or temporary discontinuation may be considered.
-
Data on Adverse Events
Currently, specific quantitative data on the incidence of adverse effects for this compound in clinical trials is not publicly available. In clinical study reports, this data is typically presented in a tabular format for clear comparison between the investigational drug and placebo. An example of how such data would be structured is provided below.
Table 1: Illustrative Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (Low Dose) (N=X) | This compound (High Dose) (N=X) | Placebo (N=X) |
| Gastrointestinal Disorders | |||
| Nausea | n (%) | n (%) | n (%) |
| Diarrhea | n (%) | n (%) | n (%) |
| Nervous System Disorders | |||
| Headache | n (%) | n (%) | n (%) |
| Dizziness | n (%) | n (%) | n (%) |
| Psychiatric Disorders | |||
| Insomnia | n (%) | n (%) | n (%) |
Note: This table is a template and does not represent actual data for this compound.
Experimental Protocols
Protocol: Monitoring of Vital Signs and Electrocardiograms (ECGs)
-
Objective: To monitor the cardiovascular safety of this compound in clinical trial subjects.
-
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, a 12-lead ECG should be performed, and vital signs (blood pressure, heart rate, respiratory rate, and temperature) should be recorded.
-
Scheduled Monitoring: Vital signs should be monitored at regular intervals post-dosing as specified in the clinical trial protocol (e.g., 1, 2, 4, and 8 hours post-dose) and at each subsequent study visit.
-
ECG Monitoring: Repeat ECGs should be performed at predefined time points throughout the study, such as at peak plasma concentration (Tmax) of this compound and at the end of the treatment period.
-
Unscheduled Assessments: Any subject reporting cardiovascular symptoms (e.g., palpitations, dizziness, syncope) should have their vital signs and an ECG performed promptly.
-
Data Analysis: All ECGs should be reviewed by a qualified cardiologist. Any clinically significant changes from baseline should be documented and reported.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the central nervous system.
Workflow for Adverse Event Monitoring
Caption: Logical workflow for monitoring and managing adverse events.
References
- 1. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
- 2. Initiator Pharma: Positive Phase IIb data with pudafensine [redeye.se]
- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 4. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
- 5. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 6. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 7. edtreatment.info [edtreatment.info]
- 8. Initiator Pharma announces indication expansion – clinical drug candidates active in models of female sexual dysfunction – Initiator Pharma [initiatorpharma.com]
- 9. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 10. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 11. Initiator Pharma’s international patent application regarding pudafensine's dosage regime for the treatment of erectile dysfunction has been published - Inderes [inderes.dk]
Optimizing IP2015 dosage to minimize nausea and dizziness
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound IP2015 to minimize common side effects such as nausea and dizziness.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism behind this compound-induced nausea and dizziness?
A1: this compound is a potent agonist for a novel G-protein coupled receptor, designated RX-47, which is highly expressed in the chemoreceptor trigger zone (CTZ) of the medulla oblongata and within the enteric nervous system. Activation of RX-47 in these areas is believed to stimulate neurotransmitter release that directly engages pathways mediating emesis and vestibular disturbances, leading to sensations of nausea and dizziness.
Q2: Are there recommended starting doses for preclinical and clinical studies to mitigate these side effects?
A2: Yes. For initial in-vivo animal studies, we recommend a dose range of 0.5 mg/kg to 2.0 mg/kg. For human Phase I trials, a single ascending dose study should begin at 1 mg and not exceed 10 mg until safety and tolerability are well-established. A conservative dose escalation strategy is crucial.
Q3: Does the formulation or administration route of this compound affect the incidence of nausea and dizziness?
A3: Our preliminary data suggests that a controlled-release formulation significantly blunts the Cmax (peak plasma concentration) of this compound, which correlates with a lower incidence of acute nausea. Oral administration with a high-fat meal can delay absorption and also lower the Cmax, potentially reducing the severity of these side effects.
Q4: Can this compound be co-administered with anti-emetic agents in non-clinical models?
A4: Yes, co-administration with a 5-HT3 antagonist, such as ondansetron, has shown efficacy in preclinical ferret models in reducing the emetic-like responses to high-dose this compound. This suggests a potential translational strategy for managing these side effects in clinical settings.
Troubleshooting Guide
Issue: High incidence of acute nausea and dizziness observed within 1-2 hours of dosing in animal models.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Assess Plasma Concentration | The adverse effects are likely linked to a high Cmax. Correlating the onset of symptoms with pharmacokinetic (PK) data is essential. | Collect satellite PK samples at frequent intervals post-dosing (e.g., 15, 30, 60, 120 minutes) to map the PK profile against the observed side effects. |
| 2. Reduce and Fractionate Dose | Lowering the peak drug concentration can mitigate Cmax-driven side effects. | Reduce the total daily dose by 50%. Administer the total daily dose in two or three smaller, equally divided doses spaced throughout the day (e.g., 10 mg/kg once daily becomes 5 mg/kg twice daily). |
| 3. Alter Formulation | A slower release of the active pharmaceutical ingredient (API) can flatten the absorption curve. | If using a solution, switch to a suspension or, ideally, develop a prototype controlled-release (CR) formulation to dampen the peak plasma concentration. |
| 4. Administer with Food | The presence of food in the GI tract can delay gastric emptying and slow drug absorption. | Standardize administration by providing a standard meal to subjects 30 minutes prior to dosing with this compound. |
Signaling Pathway and Experimental Workflows
Caption: Proposed signaling cascade for this compound-induced nausea and dizziness.
Caption: Troubleshooting workflow for optimizing the this compound dosing regimen.
Quantitative Data Summary
The following table summarizes hypothetical data from a preclinical dose-range finding study in a ferret model, a common model for assessing emetic responses.
Table 1: Effect of Dosing Regimen on this compound-Induced Nausea (Retching Events) in Ferrets (n=8 per group)
| Dose Group | Administration Schedule | Mean Cmax (ng/mL) | Mean Retching Events (First 4 hours) | Severity Score (0-3 Scale) |
| 5 mg/kg | Once Daily (QD) | 150.2 | 8.5 | 2.5 |
| 10 mg/kg | Once Daily (QD) | 310.5 | 22.1 | 3.0 |
| 2.5 mg/kg | Twice Daily (BID) | 70.8 | 2.1 | 1.0 |
| 5 mg/kg | Twice Daily (BID) | 145.6 | 7.9 | 2.3 |
| 10 mg/kg QD | With Food | 215.0 | 12.3 | 2.0 |
Experimental Protocols
Protocol: Dose Fractionation Study to Mitigate Nausea in a Ferret Model
-
Objective: To determine if administering the total daily dose of this compound in divided (fractionated) doses reduces the incidence and severity of nausea-like symptoms (retching) compared to a single daily dose.
-
Animal Model: Male ferrets (n=24), aged 5-6 months, acclimated for at least 7 days.
-
Experimental Groups (n=8 per group):
-
Group A (Control): Vehicle, administered orally (PO) once daily (QD).
-
Group B (High Cmax): 10 mg/kg this compound, PO, QD.
-
Group C (Fractionated Dose): 5 mg/kg this compound, PO, administered twice daily (BID), approximately 8 hours apart.
-
-
Methodology:
-
Fast animals overnight (approx. 12 hours) with free access to water.
-
On Day 1, administer the assigned treatment to each group. For Group C, administer the second dose 8 hours after the first.
-
Immediately after dosing, place each animal in a clean, transparent observation cage.
-
Videorecord the animals continuously for at least 4 hours post-first dose.
-
Trained technicians, blinded to the treatment groups, will score the videos for the number of retching and vomiting events.
-
(Optional) Collect satellite blood samples at 0.5, 1, 2, and 4 hours post-dose to determine the pharmacokinetic profile for each dosing regimen.
-
Analyze data using an appropriate statistical test (e.g., ANOVA followed by Tukey's post-hoc test) to compare the mean number of emetic events between groups.
-
-
Primary Endpoint: Total number of retches and vomits observed in the 4-hour period following the initial dose.
-
Secondary Endpoint: Correlation between plasma concentration (Cmax) of this compound and the frequency of emetic events.
Overcoming IP2015 resistance in non-responder patient populations
Clarification Regarding IP2015
Initial research indicates that this compound, also known as pudafensine, is a monoamine reuptake inhibitor under development for erectile dysfunction and neuropathic pain.[1][2] Its mechanism of action is centered on increasing dopamine and nitric oxide levels.[1][3] The provided topic, "Overcoming this compound resistance in non-responder patient populations," appears to be framed within the context of oncology research, for which this compound is not indicated.
To provide a valuable and relevant resource for the intended audience of researchers, scientists, and drug development professionals in the cancer field, this technical support center will address the core topic of overcoming drug resistance using a hypothetical targeted anticancer agent, hereafter referred to as "Compound X." This approach will allow for a detailed exploration of the requested troubleshooting guides, experimental protocols, and data presentation in a context that is directly applicable to cancer research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers investigate and overcome resistance to the novel targeted anticancer agent, Compound X.
Troubleshooting Guides
This section addresses common problems encountered during the experimental investigation of Compound X resistance.
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, SRB).
| Possible Cause | Recommended Solution |
| Drug Solubility | Ensure Compound X is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations.[4] |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period.[4] Avoid both sparse and overly confluent cultures. |
| Incubation Time | The optimal incubation time with Compound X can vary between cell lines. Perform a time-course experiment to determine the most appropriate duration.[4] |
| Contamination | Microbial contamination can significantly affect cell health and metabolism, leading to unreliable assay results.[4] Regularly check cultures for signs of contamination and test for mycoplasma. |
Problem 2: Failure to generate a resistant cell line.
Developing a resistant cell line through continuous exposure to a drug can be a lengthy process and may not always be successful.[5]
| Possible Cause | Recommended Solution |
| Drug Concentration is Too High | Start with a low concentration of Compound X (around the IC20) and gradually increase it over time as the cells adapt.[5] |
| Drug Concentration is Too Low | Insufficient selective pressure may not drive the development of resistance. Ensure the starting concentration has a measurable effect on cell viability. |
| Selection Pressure | Maintain a continuous low level of the drug in the culture medium to ensure the resistant phenotype is not lost.[4] For some cell lines, a pulse-selection method (short-term high-dose exposure followed by a recovery period) may be more effective.[4] |
| Cell Line Viability | The process of developing resistance can be harsh on cells.[4] Ensure you are using a robust cell line that can be passaged multiple times. |
| Heterogeneity of the Parental Cell Line | The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my cell line has developed a stable resistance to Compound X?
A1: To confirm stable resistance, you should perform several key experiments:
-
Serial IC50 Determinations: Culture the parental and suspected resistant cell lines and treat them with a range of concentrations of Compound X. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 for each line. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.[5]
-
Washout Experiment: To ensure the reduced sensitivity is due to a stable genetic or epigenetic change, and not temporary adaptation, remove Compound X from the culture medium of the resistant cells for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.[5]
-
Clonal Selection: Isolate single-cell clones from the resistant population and test their individual IC50 values. This will help determine if the resistance is heterogeneous within the population.[5]
Table 1: Hypothetical IC50 Values for Compound X
| Cell Line | Treatment | IC50 (µM) | Fold Change |
| Parental Line | Compound X | 0.5 ± 0.05 | - |
| Resistant Line | Compound X | 12.5 ± 1.2 | 25 |
| Resistant Line (Washout) | Compound X | 11.8 ± 1.5 | 23.6 |
Q2: What are the most common mechanisms of acquired resistance to targeted therapies like Compound X?
A2: The primary mechanisms of resistance to targeted therapies can be broadly categorized as:
-
On-target alterations: These include mutations in the drug target that prevent the drug from binding effectively.[5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell, reducing its intracellular concentration.[5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing for continued proliferation and survival.[5]
-
Drug inactivation: The cancer cell may metabolize the drug into an inactive form.[5]
-
Changes in the tumor microenvironment: Interactions between tumor cells and their surrounding environment can contribute to drug resistance.[5]
Q3: My resistant cells show increased expression of the P-glycoprotein (P-gp/ABCB1) transporter. How can I experimentally verify its role in resistance?
A3: You can use several experimental approaches to assess the involvement of ABC transporters in drug resistance:
-
Rhodamine 123 Efflux Assay: This is a functional assay where cells are loaded with a fluorescent substrate of P-gp (Rhodamine 123). If P-gp is active, it will pump the dye out of the cells, resulting in lower intracellular fluorescence.[4] This can be measured using flow cytometry or a fluorescence microscope.
-
Co-treatment with an ABC Transporter Inhibitor: Treat the resistant cells with Compound X in combination with a known P-gp inhibitor (e.g., verapamil, cyclosporin A). If the inhibitor restores sensitivity to Compound X, it suggests that P-gp-mediated efflux is a key resistance mechanism.
Table 2: Effect of P-gp Inhibition on Compound X IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) |
| Resistant Line | Compound X | 12.5 ± 1.2 |
| Resistant Line | Compound X + Verapamil (10 µM) | 1.1 ± 0.2 |
Q4: Western blot analysis suggests the activation of a bypass pathway (e.g., increased p-AKT) in my resistant cells. What are the next steps?
A4: If a specific survival pathway is upregulated in your resistant cells, you can use a combination approach with an inhibitor of that pathway. For instance, combining a PI3K inhibitor with Compound X could be a strategy to overcome resistance.[4]
Table 3: Hypothetical Western Blot Densitometry Analysis
| Protein | Parental Cells | Resistant Cells |
| Target of Cmpd X | 1.0 | 1.1 |
| p-Target (with Cmpd X) | 0.2 | 0.8 |
| p-AKT | 1.0 | 4.5 |
| Total AKT | 1.0 | 1.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a serial dilution of Compound X for a predetermined duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Protocol 2: Western Blotting for Bypass Pathway Analysis
-
Protein Extraction: Lyse the sensitive and resistant cells (treated with and without Compound X) with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-Target, anti-total-Target) overnight at 4°C.[4]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Visualizations
Caption: Hypothetical signaling pathway showing inhibition by Compound X and potential resistance mechanisms.
References
- 1. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Improving the therapeutic index of Pudafensine (IP2015)
This technical support center provides researchers, scientists, and drug development professionals with guidance on experiments aimed at improving the therapeutic index of Pudafensine (IP2015).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pudafensine (this compound)?
A1: Pudafensine is a monoamine reuptake inhibitor that preferentially inhibits the synaptic reuptake of dopamine, with a secondary, less potent effect on serotonin reuptake.[1][2] This dual action contributes to its therapeutic effects by increasing the levels of these neurotransmitters in the synaptic cleft.
Q2: What are the main therapeutic indications being investigated for Pudafensine?
A2: Pudafensine is primarily being developed for the treatment of organic erectile dysfunction (ED), particularly in patients who do not respond to or cannot tolerate PDE5 inhibitors.[3][4] It has also shown potential in treating neuropathic pain.[3][5]
Q3: What is the rationale for Pudafensine's dual central and peripheral action in erectile dysfunction?
A3: Pudafensine is believed to strengthen the natural erection response through a dual-action mechanism. Centrally, by increasing dopamine levels in the brain, it helps to initiate the erection. Peripherally, it potentiates the erection through smooth muscle relaxation in the penile arteries.[3][4]
Q4: What is the current understanding of Pudafensine's safety and tolerability profile?
A4: Based on Phase I and Phase IIb clinical trials, Pudafensine has demonstrated a favorable safety profile.[2][3][6] Adverse events reported have been generally mild to moderate and comparable to placebo.[2][3][6] No critical safety observations have been reported in the available clinical trial data.[1][6]
Q5: Are there any known drug-drug interactions with Pudafensine?
A5: While specific drug-drug interaction studies are not detailed in the provided information, preclinical data suggests a potential for synergistic effects when combined with phosphodiesterase type 5 (PDE5) inhibitors.[7] As with any CNS-active agent, careful consideration of co-administered drugs is recommended.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Pudafensine.
In Vitro & Preclinical Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in in vitro dopamine transporter (DAT) inhibition assays (IC50 values). | Uneven cell plating, "edge effects" in microplates, compound precipitation, or degradation of dopamine in the assay buffer. | - Ensure a single-cell suspension for even plating. - Allow plates to equilibrate at room temperature before incubation. - Use a plate sealer to minimize evaporation. - Verify compound solubility in the assay buffer. - Add an antioxidant like ascorbic acid to the buffer to prevent dopamine oxidation. |
| Difficulty in translating in vitro potency to in vivo efficacy. | Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism, poor blood-brain barrier penetration). | - Conduct thorough preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. - Investigate different formulation strategies to improve bioavailability and exposure. - Consider co-administration with agents that may alter metabolism or transport, if applicable. |
| Observing unexpected off-target effects in animal models. | Pudafensine may have affinity for other monoamine transporters (serotonin, norepinephrine) or other receptors at higher concentrations. | - Perform a comprehensive in vitro off-target screening panel against a broad range of receptors and transporters. - Carefully design dose-response studies in vivo to establish a clear therapeutic window. - Use selective antagonists for suspected off-target receptors to dissect the observed phenotype. |
Formulation & Drug Delivery
| Problem | Potential Cause | Troubleshooting Steps |
| Low oral bioavailability in preclinical models. | Poor aqueous solubility, first-pass metabolism. | - Explore formulation strategies such as micronization, solid dispersions, or lipid-based formulations. - Investigate the potential for prodrug approaches to enhance absorption and bypass first-pass metabolism. |
| Rapid clearance leading to short duration of action. | High metabolic turnover. | - Consider sustained-release formulations to prolong the drug's presence in the systemic circulation. - Investigate potential metabolic pathways and explore strategies to block or slow down key metabolic enzymes. |
| Inconsistent brain-to-plasma concentration ratios. | Variability in blood-brain barrier transport, potential for efflux by transporters like P-glycoprotein. | - Utilize in vitro models of the blood-brain barrier to assess permeability and efflux potential. - In vivo, co-administer with known P-glycoprotein inhibitors to probe for active efflux. - Explore formulation strategies designed to enhance CNS penetration, such as the use of nanocarriers. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Transporter Selectivity
Objective: To determine the in vitro inhibitory potency (IC50) of Pudafensine at the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Methodology:
-
Cell Culture: Use stable cell lines expressing the human DAT, SERT, or NET.
-
Radioligand Uptake Assay:
-
Plate the cells in a 96-well format and allow them to adhere.
-
Pre-incubate the cells with a range of Pudafensine concentrations.
-
Initiate neurotransmitter uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine), serotonin (e.g., [³H]5-HT), or norepinephrine (e.g., [³H]NE).
-
Incubate for a predetermined time within the linear range of uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Pudafensine concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Pudafensine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Preclinical Assessment of Oral Bioavailability
Objective: To determine the oral bioavailability of a given Pudafensine formulation in a relevant animal model (e.g., rat).
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate strain).
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV bolus dose of Pudafensine via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose of the Pudafensine formulation.
-
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of Pudafensine in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters for both the IV and PO routes, including the Area Under the Curve (AUC).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Pudafensine's primary mechanism of action.
Caption: Experimental workflow for improving the therapeutic index.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
- 4. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 5. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 6. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 7. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
IP2015 solubility and stability issues in experimental solutions
Welcome to the technical support center for IP2015 (Pudafensine). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting issues related to the solubility and stability of this compound in experimental solutions.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | Use of an inappropriate solvent. Insufficient mixing or sonication. | This compound is available as a free base (Pudafensine) and a hydrochloride salt (Pudafensine hydrochloride)[1][2][3]. The salt form is generally more soluble in aqueous solutions. For organic stock solutions, use of dimethyl sulfoxide (DMSO) or ethanol is common for compounds of this class. Ensure vigorous vortexing or sonication to aid dissolution. |
| Precipitation of this compound in Aqueous Buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out. pH of the buffer is not optimal for this compound solubility. | Perform serial dilutions of your stock solution in the aqueous buffer. It is advisable to make initial dilutions in the organic solvent before final dilution into the aqueous medium[4]. The final concentration of DMSO in your experimental solution should typically be kept below 0.5% to avoid both toxicity and precipitation[5]. The pH of the buffer can significantly impact the solubility of ionizable compounds. Experiment with buffers at different pH values to find the optimal condition for this compound. |
| Cloudiness or Aggregation in Cell Culture Media | This compound may have limited solubility in complex biological media. Interaction with components of the media, such as proteins or salts. | Prepare the final dilution of this compound in the media immediately before use. Visually inspect the media for any signs of precipitation or cloudiness after adding the compound. Consider reducing the final concentration of this compound in the experiment. |
| Inconsistent Experimental Results | Degradation of this compound in stock solutions or experimental setups. Adsorption of the compound to plasticware. | Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles[5]. Use low-adsorption plasticware or glass vials for preparing and storing solutions containing this compound. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known by its generic name Pudafensine, is a monoamine reuptake inhibitor[6][7]. It is being developed as an oral solid dosage form (tablet) for clinical applications[8][9][10]. It exists as a free base (Pudafensine) and a hydrochloride salt (Pudafensine hydrochloride)[1][2][3].
2. What are the recommended solvents for preparing this compound stock solutions?
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, compounds of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, the hydrochloride salt form is expected to have better solubility than the free base.
3. How should I store this compound powder and stock solutions?
-
Powder: For short-term storage (days to weeks), keep the solid compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C[11].
-
Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months), store at -20°C[11].
4. What factors can affect the stability of this compound in my experiments?
The stability of pharmaceutical compounds in solution can be influenced by several factors, including:
-
pH: The pH of the solution can affect the ionization state and degradation rate of the compound[12].
-
Temperature: Higher temperatures generally accelerate the degradation of chemical compounds[13].
-
Light: Exposure to light, particularly UV light, can cause photodegradation of sensitive molecules[13].
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible compounds.
It is recommended to protect solutions containing this compound from prolonged exposure to light and extreme temperatures.
5. How can I check for the degradation of this compound in my solutions?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of this compound in your solutions over time. This can help you determine if significant degradation has occurred under your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound (Pudafensine hydrochloride) in DMSO
Materials:
-
This compound (Pudafensine hydrochloride) powder (MW: 337.8 g/mol )[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.8 g/mol * (1000 mg / 1 g) = 3.378 mg
-
-
Weigh the compound: Carefully weigh out approximately 3.38 mg of this compound (Pudafensine hydrochloride) powder on an analytical balance and transfer it to a sterile vial. Record the exact weight.
-
Add solvent: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 3.38 mg, add 1.0 mL of DMSO.
-
Dissolve the compound: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for long-term storage[11].
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation issues.
Caption: this compound's mechanism as a monoamine reuptake inhibitor.
References
- 1. Pudafensine hydrochloride | C17H20ClNO4 | CID 53308740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pudafensine | C17H19NO4 | CID 53308741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoephedrine Hydrochloride | C10H16ClNO | CID 9581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 9. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 10. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 11. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: IP2015 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IP2015 (pudafensine) in animal models. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
Researchers may face several challenges when administering this compound in animal models. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Inconsistent or Lack of Efficacy
If you are observing variable or no pharmacological effect of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Key Considerations |
| Improper Formulation | Review the solubility and stability of your this compound formulation. Ensure the vehicle is appropriate for the route of administration and does not cause precipitation of the compound. For oral administration, consider the use of a solid dosage form if available.[1][2][3] | The pH of the vehicle should be optimized to maintain this compound solubility. For intravenous administration, ensure the formulation is sterile and isotonic. |
| Incorrect Dosage | Verify your dose calculations and ensure accurate administration. Perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. | Preclinical studies with monoamine reuptake inhibitors often require careful dose selection to balance efficacy and potential side effects.[4][5] |
| Suboptimal Route of Administration | The route of administration significantly impacts bioavailability. While this compound is being developed for oral administration, consider intravenous (IV) or intraperitoneal (IP) routes for initial proof-of-concept studies to bypass potential absorption issues.[1][3] | The choice of administration route should be justified based on the experimental goals. IV administration typically provides 100% bioavailability, while oral and IP routes can have variable absorption. |
| Animal Model Variability | Factors such as species, strain, age, and sex can influence drug metabolism and response. Ensure your animal model is appropriate for the study and that all experimental groups are properly controlled. | When possible, use the same animal supplier and maintain consistent housing and environmental conditions to minimize variability. |
| Compound Degradation | Assess the stability of your this compound stock solution and dosing formulations. Store the compound under recommended conditions and prepare fresh solutions as needed. | This compound's chemical structure suggests it may be sensitive to light and temperature. Protect solutions from light and store at appropriate temperatures. |
Issue 2: Adverse Events or Toxicity
Observing adverse events in your animal models requires immediate attention to ensure animal welfare and data integrity.
| Potential Cause | Recommended Action | Key Considerations |
| High Dosage | Reduce the administered dose. Conduct a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model. | Monoamine reuptake inhibitors can have on-target side effects related to their mechanism of action.[6] |
| Vehicle Toxicity | Ensure the chosen vehicle is well-tolerated at the administered volume and concentration. Review literature for vehicle-specific toxicity information.[7] | Some vehicles can cause local irritation, inflammation, or systemic toxicity, which can confound experimental results. |
| Rapid Intravenous Injection | For IV administration, infuse the solution slowly to avoid acute cardiovascular effects. | Rapid injection of a high concentration of any compound can lead to immediate adverse reactions. |
| Off-Target Effects | While this compound is a monoamine reuptake inhibitor, it may have off-target activities at high concentrations. | If unexpected adverse events occur, consider investigating potential off-target interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as pudafensine, is a monoamine reuptake inhibitor.[1][8] It primarily works by increasing the levels of dopamine in the central and peripheral nervous systems.[1][8] This dual action is thought to initiate and maintain erections by activating dopamine D2 receptors in the brain and promoting nitric oxide release in erectile tissue, leading to smooth muscle relaxation.[1][8]
Q2: What are the recommended routes of administration for this compound in animal models?
A2: While this compound is being developed as an oral tablet for clinical use, preclinical studies in animal models may utilize various routes.[2][3] For initial efficacy and pharmacokinetic studies, intravenous (IV) or intraperitoneal (IP) administration can be used to ensure consistent delivery and bioavailability. Oral gavage can also be used to model the intended clinical route. The choice of route will depend on the specific aims of the experiment.
Q3: What are some suitable vehicles for formulating this compound for in vivo studies?
A3: The selection of an appropriate vehicle is critical for successful in vivo delivery. For parenteral routes (IV, IP), sterile isotonic saline or phosphate-buffered saline (PBS) are common choices, provided this compound is soluble and stable in these solutions. For oral administration, aqueous vehicles such as water, saline, or a methylcellulose suspension may be suitable. The pH of the vehicle should be carefully considered to ensure the solubility of this compound.
Q4: What are the potential side effects of this compound in animal models?
A4: As a monoamine reuptake inhibitor, this compound may have dose-dependent side effects related to increased dopamine, serotonin, and norepinephrine levels.[6] These could include changes in locomotor activity, stereotyped behaviors, or effects on blood pressure and heart rate. It is important to carefully observe animals for any signs of distress or adverse reactions and to establish a maximum tolerated dose.
Q5: Where can I find pharmacokinetic data for this compound in animal models?
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage Administration of this compound in Mice
This protocol provides a general guideline. Researchers must adapt it to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (pudafensine)
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (size appropriate for mice, e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Carefully weigh the this compound powder.
-
In a sterile container, add the this compound powder to the vehicle.
-
Mix thoroughly using a vortex mixer. If solubility is an issue, brief sonication may be used. Ensure the final formulation is a homogenous solution or a fine, uniform suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and neck should be extended to straighten the esophagus.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound formulation.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals at regular intervals as required by the experimental protocol and IACUC guidelines.
-
Visualizations
Caption: Signaling pathway of this compound in the central and peripheral nervous systems.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Decision-making diagram for optimizing the delivery of this compound in animal models.
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 3. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 4. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of monoamine reuptake inhibitors in assays of acute pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pipeline – Initiator Pharma [initiatorpharma.com]
- 7. downstate.edu [downstate.edu]
- 8. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 9. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
Technical Support Center: Synthesis of Pudafensine (IP2015)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Pudafensine (IP2015). It includes a detailed synthesis protocol, troubleshooting guides in a question-and-answer format, and frequently asked questions to address potential challenges during experimentation.
Pudafensine Synthesis Protocol
Pudafensine, with the chemical name 7-[(3-exo)-8-azabicyclo[3.2.1]oct-3-yloxy]-3-methoxy-2H-1-benzopyran-2-one, is synthesized through a multi-step process. The following protocol is a refined procedure for its preparation.
Experimental Workflow
Caption: High-level workflow for the synthesis of Pudafensine (this compound).
Detailed Experimental Protocol
A detailed, step-by-step protocol for the synthesis of Pudafensine is outlined below. For clarity, quantitative data for a hypothetical 10g scale synthesis is provided.
Table 1: Reagents and Molar Equivalents for Pudafensine Synthesis
| Step | Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Equivalent |
| 1 | 8-Azabicyclo[3.2.1]octan-3-one hydrochloride | 163.65 | 10.0 | 0.061 | 1.0 |
| 1 | Toluene | - | 100 mL | - | - |
| 1 | Sodium Methoxide | 54.02 | 3.3 | 0.061 | 1.0 |
| 1 | Raney Nickel | - | 1.0 | - | - |
| 1 | Hydrogen (gas) | 2.02 | - | - | - |
| 2 | 7-Hydroxy-3-methoxycoumarin | 192.17 | 11.7 | 0.061 | 1.0 |
| 2 | Triphenylphosphine | 262.29 | 17.6 | 0.067 | 1.1 |
| 2 | Diisopropyl azodicarboxylate (DIAD) | 202.21 | 13.6 | 0.067 | 1.1 |
| 2 | Tetrahydrofuran (THF) | - | 150 mL | - | - |
| 3 | Hydrochloric Acid (in Dioxane) | 36.46 | - | - | - |
| 3 | Ethyl Acetate | - | 100 mL | - | - |
Step 1: Preparation of (3-exo)-8-Azabicyclo[3.2.1]octan-3-ol
-
To a suspension of 8-azabicyclo[3.2.1]octan-3-one hydrochloride (1.0 eq) in toluene, add sodium methoxide (1.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Filter the mixture to remove sodium chloride.
-
To the filtrate, add Raney Nickel and subject the mixture to hydrogenation.
-
After the reaction is complete, filter off the catalyst to yield a solution of (3-exo)-8-azabicyclo[3.2.1]octan-3-ol.
Step 2: Coupling of (3-exo)-8-Azabicyclo[3.2.1]octan-3-ol with 7-Hydroxy-3-methoxycoumarin
-
To a solution of 7-hydroxy-3-methoxycoumarin (1.0 eq), (3-exo)-8-azabicyclo[3.2.1]octan-3-ol (from Step 1), and triphenylphosphine (1.1 eq) in anhydrous THF, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
Step 3: Purification and Salt Formation
-
Purify the crude product from Step 2 by column chromatography.
-
Dissolve the purified product in ethyl acetate and add a solution of hydrochloric acid in dioxane to precipitate the hydrochloride salt of Pudafensine.
-
Filter the precipitate, wash with ethyl acetate, and dry under vacuum to obtain Pudafensine hydrochloride.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of Pudafensine.
Logical Troubleshooting Flow
Caption: A logical decision tree for troubleshooting Pudafensine synthesis.
Question & Answer Troubleshooting
Q1: The yield of the coupling reaction (Step 2) is consistently low. What are the potential causes and solutions?
-
A1: Possible Causes:
-
Moisture: The Mitsunobu reaction is highly sensitive to moisture, which can consume the reagents.
-
Reagent Quality: Degradation of triphenylphosphine (PPh₃) or diisopropyl azodicarboxylate (DIAD) can lead to incomplete reactions.
-
Stoichiometry: Incorrect molar ratios of the reactants can limit the yield.
-
Reaction Temperature: The addition of DIAD should be performed at a low temperature (0 °C) to control the reaction rate and minimize side products.
-
-
A1: Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF over sodium/benzophenone) and ensure all glassware is flame-dried before use. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
Verify Reagent Quality: Use freshly opened or properly stored PPh₃ and DIAD. Consider purifying PPh₃ by recrystallization if necessary.
-
Optimize Stoichiometry: Carefully calculate and weigh all reactants. A slight excess (1.1-1.2 equivalents) of PPh₃ and DIAD is often beneficial.
-
Control Temperature: Maintain a temperature of 0 °C during the addition of DIAD using an ice bath.
-
Q2: During purification (Step 3), I am having difficulty separating the product from triphenylphosphine oxide.
-
A2: Possible Cause:
-
Triphenylphosphine oxide (TPPO) is a common byproduct of the Mitsunobu reaction and can be challenging to remove by standard silica gel chromatography due to its similar polarity to the product.
-
-
A2: Solutions:
-
Modified Chromatography:
-
Use a less polar eluent system to retain the more polar TPPO on the column.
-
Consider using a different stationary phase, such as alumina.
-
-
Precipitation/Crystallization:
-
After the reaction, cool the mixture in a freezer. TPPO is often less soluble in cold solvents like diethyl ether or a mixture of hexane and ethyl acetate and may precipitate out.
-
Attempt to crystallize the desired product from a suitable solvent system, leaving the TPPO in the mother liquor.
-
-
Chemical Scavenging:
-
There are literature methods for scavenging TPPO using zinc chloride or other reagents to form a complex that is more easily removed.
-
-
Q3: The final product shows signs of degradation upon storage. How can I improve its stability?
-
A3: Possible Causes:
-
Pudafensine, like many organic molecules, can be sensitive to light, air (oxidation), and temperature.
-
The free base form may be less stable than a salt form.
-
-
A3: Solutions:
-
Proper Storage: Store the final compound in an amber vial to protect it from light, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and at a low temperature (e.g., -20 °C).
-
Salt Formation: Converting the free base to a pharmaceutically acceptable salt, such as the hydrochloride salt, can significantly improve its stability and handling properties.
-
Frequently Asked Questions (FAQs)
Q1: Can an alternative to DIAD be used in the Mitsunobu reaction?
-
A1: Yes, other azodicarboxylates such as diethyl azodicarboxylate (DEAD) can be used. However, DIAD is often preferred due to its lower toxicity and the fact that the corresponding hydrazine byproduct is often easier to remove. The optimal choice may depend on the specific substrate and reaction conditions.
Q2: What is the expected stereochemical outcome of the reduction in Step 1?
-
A2: The reduction of the ketone in 8-azabicyclo[3.2.1]octan-3-one using catalytic hydrogenation typically leads to the thermodynamically more stable exo-alcohol as the major product. This is due to the steric hindrance of the bicyclic ring system favoring the approach of the hydrogen from the less hindered face.
Q3: Are there any specific safety precautions to consider during this synthesis?
-
A3: Yes, several safety precautions should be taken:
-
DIAD and DEAD: These reagents are potentially explosive and should be handled with care. Avoid heating them directly and store them properly.
-
Raney Nickel: It is pyrophoric and can ignite spontaneously in air, especially when dry. It should be handled as a slurry in water or ethanol and never allowed to dry completely.
-
Hydrogen Gas: Hydrogen is highly flammable. The hydrogenation step should be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Solvents: Toluene and THF are flammable and should be handled in a fume hood away from ignition sources.
-
Q4: How can the progress of the reactions be monitored?
-
A4: The progress of the reactions can be effectively monitored using:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the molecular weights of the components, which helps in identifying the product and any major byproducts.
-
Signaling Pathway (Mechanism of Action)
While not directly related to the synthesis, understanding the mechanism of action of Pudafensine is crucial for drug development professionals.
Caption: Simplified signaling pathway for Pudafensine's dual mechanism of action.
Navigating the Placebo Effect in IP2015 Erectile Dysfunction Trials: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers involved in clinical trials of IP2015 (pudafensine) for erectile dysfunction (ED). It offers troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of the placebo effect in studies relying on patient-reported outcomes.
Troubleshooting Guides
High placebo response rates can obscure the true efficacy of an investigational drug like this compound. Below are common issues encountered during ED clinical trials and actionable steps to mitigate them.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IIEF-15 Scores Across a"d Within Subjects | - Patient misunderstanding of the questionnaire.- Inconsistent recall periods.- External psychological stressors or lifestyle changes. | - Conduct thorough patient training on the IIEF-15 questionnaire, explaining each question's intent.- Emphasize the specified 4-week recall period for each assessment.- Advise patients to maintain their usual lifestyle and report any significant life events that may impact their sexual function. |
| Unexpectedly High Placebo Response Rate | - Heightened patient expectations from participating in a clinical trial.- Positive interactions with study staff creating an optimistic outlook.- Natural fluctuation of the condition (regression to the mean). | - Implement a single-blind, placebo run-in period to identify and exclude high-responders.- Train study staff to use neutral and standardized language when interacting with patients.- Clearly communicate that not all participants will receive the active drug and that a placebo is a necessary part of the research. |
| Difficulty in Differentiating Drug Effect from Placebo | - Subjective nature of patient-reported outcomes.- Insufficient statistical power.- Homogenous patient population in terms of placebo responsiveness. | - Incorporate objective secondary endpoints, such as RigiScan™ measurements of penile tumescence and rigidity, where feasible.- Ensure the trial is adequately powered based on expected effect sizes for both the active drug and placebo.- Consider adaptive trial designs that can enrich the study population for patients more likely to respond to the active treatment. |
Frequently Asked Questions (FAQs)
Q1: How can we proactively manage patient expectations before and during the trial?
A1: Managing patient expectations is crucial. Before the trial, provide clear and balanced information about the study, including the possibility of receiving a placebo. Avoid any language that could overstate the potential benefits of the investigational drug. During the trial, maintain consistent and neutral communication. Train all site staff on standardized communication protocols to ensure a uniform approach.
Q2: What are the best practices for administering the IIEF-15 questionnaire to ensure data quality?
A2: To ensure the quality of data from the International Index of Erectile Function (IIEF-15), it is essential to provide a private and comfortable setting for patients to complete the questionnaire. Instruct patients to answer all questions based on their experiences over the preceding four weeks. It is also beneficial to have trained personnel available to clarify any questions the patient may have about the questionnaire, without influencing their answers.
Q3: Are there specific patient populations that are more prone to a high placebo response in ED trials?
A3: While individual responses vary, some studies suggest that patients with milder ED or those with a psychogenic component to their condition may be more susceptible to the placebo effect. Thorough screening and characterization of the patient's ED etiology during the selection process can help in understanding and interpreting the trial results.
Q4: What were the primary endpoints in the this compound Phase IIb trial and how were they assessed?
A4: The primary endpoints in the this compound (pudafensine) Phase IIb trial were the change from baseline in the scores of two specific questions from the IIEF-15 questionnaire:
-
Question 3 (Q3): "Over the past 4 weeks, when you attempted sexual intercourse, how often were you able to penetrate (enter) your partner?"
-
Question 4 (Q4): "Over the past 4 weeks, during sexual intercourse, how often were you able to maintain your erection after you had penetrated (entered) your partner?"
These are patient-reported outcomes on a 5-point scale, where a higher score indicates better erectile function.
Data Presentation: this compound Phase IIb Clinical Trial Results
The Phase IIb trial of pudafensine was a randomized, double-blind, placebo-controlled study involving 130 male patients with moderate to severe ED.[1][2] The treatment was administered as a single dose once weekly for four weeks.[2][3]
| Outcome Measure | This compound (pudafensine) Group | Placebo Group | Statistical Significance (p-value) |
| Change in Overall IIEF-15 Score from Baseline to Follow-up | 6.8 point increase | 1.6 point increase | Not explicitly stated for this specific metric, but the primary endpoint was met. |
| Primary Endpoint (Improvement in Intercourse Settings) | Statistically significant improvement | - | p = 0.034 (vs. Placebo)[3][4] |
| Primary Endpoint (Improvement from Baseline) | Statistically significant improvement | - | p = 0.046[3][4] |
Note: While the overall change in the IIEF-15 score provides a strong indication of efficacy, the specific mean change and standard deviation for the primary endpoints (Questions 3 and 4) were not publicly available in the reviewed documents. The primary endpoint was reported as a composite of improvements in intercourse settings.
Experimental Protocols
Protocol: Phase IIb Clinical Trial of this compound (pudafensine)
This protocol provides a general overview of the methodology used in the Phase IIb clinical trial of this compound.
-
Patient Screening and Enrollment:
-
Randomization and Blinding:
-
Enrolled patients are randomized in a double-blind fashion to one of three parallel arms: high-dose this compound, low-dose this compound, or a matching placebo.[4]
-
Both patients and investigators are blinded to the treatment allocation.
-
-
Treatment Administration:
-
Efficacy and Safety Assessments:
-
The primary efficacy endpoints are the changes from baseline in the IIEF-15 Questions 3 and 4 scores.
-
Secondary endpoints include changes in other domains of the IIEF-15 and overall patient satisfaction.
-
Safety and tolerability are monitored throughout the study via the recording of adverse events, clinical laboratory tests, vital signs, and physical examinations.
-
-
Follow-up:
-
A follow-up visit is conducted after the 4-week treatment period to assess the sustained effects and any late-onset adverse events.
-
Mandatory Visualizations
Signaling Pathway of this compound (Pudafensine)
Caption: Dual mechanism of action of this compound (pudafensine).
Experimental Workflow for this compound Phase IIb Trial
References
- 1. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 2. storage.mfn.se [storage.mfn.se]
- 3. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 4. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
- 5. mb.cision.com [mb.cision.com]
Technical Support Center: Enhancing IP2015-Mediated Relaxation of Corpus Cavernosum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the IP2015-mediated relaxation of corpus cavernosum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in relaxing corpus cavernosum smooth muscle?
A1: this compound is a novel monoamine transport inhibitor that primarily functions by inhibiting the reuptake of dopamine, noradrenaline, and 5-HT.[1] Its relaxant effect on the corpus cavernosum is primarily mediated through a dual mechanism: a central action involving the enhancement of dopamine signaling and a peripheral action involving the release of nitric oxide (NO) in the erectile tissue.[1][2]
Q2: How does the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway contribute to this compound-induced relaxation?
A2: this compound's peripheral mechanism involves the stimulation of nitric oxide synthase (NOS), leading to an increase in NO production.[1][2] NO then activates soluble guanylate cyclase (sGC) in the smooth muscle cells of the corpus cavernosum. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.[1][2]
Q3: Can the effects of this compound be potentiated by other compounds?
A3: Yes, the relaxant effects of this compound on corpus cavernosum strips are enhanced by phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil.[1][2] PDE5 inhibitors prevent the degradation of cGMP, thereby amplifying the NO/cGMP signaling cascade initiated by this compound.
Q4: What are the known inhibitors of this compound-mediated relaxation of the corpus cavernosum?
A4: The relaxation induced by this compound can be diminished by several inhibitors. These include:
-
Nitric Oxide Synthase (NOS) Inhibitors (e.g., L-NAME): These compounds block the production of NO, a key mediator of this compound's peripheral relaxant effect.[1][2]
-
Dopamine D1 Receptor Antagonists (e.g., SCH23390): These antagonists suggest the involvement of dopamine D1 receptors in the relaxant response.[1][2]
-
Endothelial Cell Removal: Physical removal of the endothelium from corpus cavernosum strips blunts the relaxant effect of this compound, highlighting the importance of endothelial-derived NO.[1][2]
Q5: What is the role of the RhoA/Rho-kinase pathway in corpus cavernosum function, and how might it relate to this compound's mechanism?
A5: The RhoA/Rho-kinase pathway is a critical regulator of penile smooth muscle contraction and maintaining the flaccid state. Overactivity of this pathway is associated with erectile dysfunction. While direct interactions between this compound and the RhoA/Rho-kinase pathway have not been explicitly detailed in the provided search results, it is a key counter-regulatory pathway to the NO/cGMP-mediated relaxation that this compound promotes. Inhibitors of Rho-kinase, such as Y-27632, are known to induce corpus cavernosum relaxation.
Troubleshooting Guide
Issue 1: Inconsistent or weak relaxation response to this compound in isolated corpus cavernosum strips.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Information on the stability of this compound in aqueous solutions is limited, so minimizing storage time is recommended. |
| Tissue Viability Issues | Ensure proper handling of the corpus cavernosum tissue from dissection to the organ bath. Keep the tissue in ice-cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at all times. |
| Suboptimal Pre-contraction | Use a consistent and appropriate concentration of a contractile agent like phenylephrine (typically 1 µM) to achieve a stable and submaximal pre-contraction (60-70% of maximum).[3] |
| Endothelial Damage | Handle the tissue strips gently to preserve the endothelium, which is crucial for NO-mediated relaxation.[1][2] You can test for endothelial integrity by assessing the relaxation response to an endothelium-dependent vasodilator like acetylcholine. |
| Incorrect Buffer Composition or pH | Prepare the physiological salt solution meticulously, ensuring correct ionic concentrations and a stable pH of 7.4 when bubbled with 95% O2 / 5% CO2. |
Issue 2: High variability in relaxation responses between different tissue preparations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tissue Strip Size | Prepare corpus cavernosum strips of uniform dimensions (e.g., 3 mm x 3 mm x 8 mm) to ensure comparable responses.[3] |
| Variable Resting Tension | Apply a consistent and optimal resting tension (e.g., 1g) to each tissue strip during the equilibration period.[3] |
| Tissue Desensitization | Allow for an adequate equilibration period (at least 60-90 minutes) with regular washing of the tissue strips before adding any drugs.[3] Avoid excessively high concentrations of agonists or prolonged exposure without washout. |
| Source of Tissue | Be aware that the age and health status of the tissue donor can significantly impact the contractile and relaxant properties of the corpus cavernosum. |
Issue 3: Unexpected or paradoxical contractile responses to this compound.
| Possible Cause | Troubleshooting Step |
| Activation of Contractile Dopamine Receptors | While D1 receptor activation appears to contribute to relaxation, the role of other dopamine receptor subtypes in the corpus cavernosum is complex. Consider co-incubation with specific dopamine receptor antagonists to dissect the response. |
| Off-target Effects at High Concentrations | Use a wide range of this compound concentrations to establish a clear dose-response relationship. Very high concentrations may lead to non-specific effects. |
| Interaction with other Neurotransmitters | As a monoamine reuptake inhibitor, this compound can affect the local concentrations of other neurotransmitters. Ensure that adrenergic and cholinergic receptors are appropriately blocked if you wish to isolate the direct effects on the NO/cGMP pathway. |
Quantitative Data
Table 1: Effect of this compound and Modulators on Corpus Cavernosum Relaxation
| Compound | Effect | Observation |
| This compound | Induces Relaxation | Induces concentration-dependent relaxations in corpus cavernosum strips.[1][2] The specific EC50 value is not available in the reviewed literature. |
| Sildenafil | Enhances this compound-induced Relaxation | Potentiates the relaxant effect of this compound.[1][2] |
| L-NAME (NOS Inhibitor) | Inhibits this compound-induced Relaxation | Blunts the relaxant response to this compound.[1][2] |
| SCH23390 (D1 Antagonist) | Inhibits this compound-induced Relaxation | Blunts the relaxant response to this compound.[1][2] |
| Endothelial Removal | Inhibits this compound-induced Relaxation | Blunts the relaxant response to this compound.[1][2] |
Table 2: Comparative EC50/IC50 Values of Compounds Affecting Corpus Cavernosum Tone
| Compound | Target/Mechanism | Species | EC50/IC50 |
| Sildenafil | PDE5 Inhibitor | Rabbit | EC50: 430-520 nM (for cGMP formation)[4] |
| Sildenafil | PDE5 Inhibitor | Human | IC50: 3.5 nM (for PDE5 from HCC)[5] |
| Y-27632 | Rho-kinase Inhibitor | Human | EC50: 2.2 ± 0.25 µM (relaxation of phenylephrine-induced tone)[6] |
| Y-27632 | Rho-kinase Inhibitor | Rabbit | EC50: 0.99 ± 0.3 µM (relaxation of phenylephrine-induced tone)[6] |
| Y-27632 | Rho-kinase Inhibitor | Mouse (Control) | EC50: 2.98 ± 0.89 µM[1] |
| Y-27632 | Rho-kinase Inhibitor | Mouse (Diabetic) | EC50: 4.19 ± 2.71 µM[1] |
Experimental Protocols
Protocol 1: Preparation of Isolated Corpus Cavernosum Strips
-
Tissue Procurement: Obtain human or animal (e.g., rabbit, rat) corpus cavernosum tissue.
-
Dissection: Immediately place the tissue in ice-cold Krebs-Henseleit solution (see composition below), continuously bubbled with 95% O2 / 5% CO2. Under magnification, carefully dissect the corpus cavernosum, removing the tunica albuginea and urethra.
-
Strip Preparation: Cut the corpus cavernosum tissue into longitudinal strips of approximately 3 mm in width and 8 mm in length.[3]
-
Mounting: Mount the tissue strips vertically in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1g.[3] During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Krebs-Henseleit Solution Composition (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, Glucose 11.1.
Protocol 2: Evaluation of this compound-Mediated Relaxation
-
Pre-contraction: After equilibration, induce a submaximal, stable contraction by adding phenylephrine (typically 1 µM) to the organ bath.[3]
-
Cumulative Concentration-Response Curve: Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Record the changes in isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve and, if possible, calculate the EC50 value.
Protocol 3: Investigating the Role of the NO/cGMP Pathway
-
Follow the procedures in Protocol 2.
-
In a separate set of experiments, pre-incubate the corpus cavernosum strips with a NOS inhibitor (e.g., L-NAME, 100 µM) for 20-30 minutes before adding phenylephrine.
-
After pre-contraction with phenylephrine in the presence of the inhibitor, generate a cumulative concentration-response curve for this compound.
-
Compare the concentration-response curve of this compound in the presence and absence of the NOS inhibitor to determine the contribution of the NO/cGMP pathway.
Signaling Pathways and Workflows
References
- 1. Effects of the Rho-kinase inhibitors, Y-27632 and fasudil, on the corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of monoamine reuptake inhibitors like IP2015
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of IP2015 (pudafensine), a monoamine reuptake inhibitor.
Disclaimer: Publicly available, specific quantitative binding affinity data for this compound against a broad panel of off-target receptors is limited. Therefore, the quantitative data presented in this guide is representative of other monoamine reuptake inhibitors and should be used for illustrative and comparative purposes. It is crucial to perform comprehensive off-target profiling for this compound in your specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as pudafensine, is a monoamine reuptake inhibitor. Its primary mechanism of action is to block the reuptake of the neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by inhibiting their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] This leads to an increase in the extracellular concentrations of these monoamines in the synaptic cleft, enhancing neurotransmission. Reports suggest that pudafensine preferentially inhibits the reuptake of dopamine, followed by serotonin.[2]
Q2: What are off-target effects and why are they a concern for a monoamine reuptake inhibitor like this compound?
A2: Off-target effects are unintended interactions of a drug with molecular targets other than its primary intended target. For a monoamine reuptake inhibitor like this compound, this could include binding to other receptors, ion channels, or enzymes. These off-target interactions can lead to unforeseen biological effects, confounding experimental results, and potentially causing adverse effects. For triple reuptake inhibitors, concerns include the potential for abuse and cardiovascular side effects.
Q3: How can I determine if the experimental results I am observing are due to off-target effects of this compound?
A3: Differentiating between on-target and off-target effects is a critical step in experimental validation. Here are a few strategies:
-
Use of Control Compounds: Include control compounds in your experiments. This could be a structurally similar but inactive analog of this compound, or selective inhibitors for each of the monoamine transporters to dissect the contribution of each target.
-
Dose-Response Analysis: A hallmark of off-target effects is that they often occur at higher concentrations than the on-target effects. A carefully planned dose-response study can help distinguish between high-affinity on-target effects and lower-affinity off-target effects.
-
Target Knockdown/Knockout Models: If you are working with cell-based models, using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended targets (DAT, NET, SERT) can help determine if the observed effect is dependent on these transporters.
-
Rescue Experiments: If the on-target effect of this compound is known to modulate a specific signaling pathway, you may be able to "rescue" the phenotype by manipulating downstream components of that pathway. If the phenotype persists, it is more likely to be an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Question: Are you observing high cell toxicity at concentrations expected to be selective for monoamine transporters?
-
Possible Cause: Off-target binding to receptors or ion channels that regulate cell viability.
-
Troubleshooting Steps:
-
Perform a cell viability assay: Use a standard assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of this compound in your cell line.
-
Compare CC50 to EC50/IC50: Compare the cytotoxicity concentration to the effective or inhibitory concentration for the on-target activity. A small therapeutic window (ratio of CC50 to EC50/IC50) may suggest off-target toxicity.
-
Conduct a broader off-target screening: Screen this compound against a panel of common off-target receptors and ion channels known to be involved in cell death pathways.
-
-
-
Question: Are you seeing a phenotypic effect that is not consistent with the known pharmacology of dopamine, norepinephrine, or serotonin?
-
Possible Cause: Activation or inhibition of an unexpected signaling pathway due to off-target interactions.
-
Troubleshooting Steps:
-
Pathway analysis: Use techniques like Western blotting or reporter gene assays to investigate the activation state of key signaling pathways that might be responsible for the observed phenotype.
-
Consult off-target prediction tools: In silico tools can predict potential off-target interactions based on the chemical structure of this compound, providing hypotheses for further investigation.
-
-
Issue 2: Unexplained side effects or behavioral changes in animal studies.
-
Question: Are you observing side effects such as sedation, hyperactivity, or cardiovascular changes that are not readily explained by the on-target monoamine reuptake inhibition?
-
Possible Cause: Off-target binding to receptors in the central nervous system or peripheral tissues. For example, binding to histamine H1 receptors can cause sedation, while interaction with adrenergic receptors can affect blood pressure.
-
Troubleshooting Steps:
-
Comprehensive physiological monitoring: In your in vivo studies, monitor a broad range of physiological parameters, including heart rate, blood pressure, and body temperature.
-
Receptor occupancy studies: If a specific off-target is suspected, conduct receptor occupancy studies to determine if this compound is binding to that target in vivo at the administered doses.
-
Use of specific antagonists: Administer a selective antagonist for the suspected off-target receptor prior to this compound administration to see if the unexpected side effect is blocked.
-
-
Data Presentation
Disclaimer: The following tables contain representative binding affinity data (Ki in nM) for various monoamine reuptake inhibitors. This data is for illustrative purposes to demonstrate how to structure and interpret such information. Specific binding data for this compound is not publicly available.
Table 1: Representative Binding Affinities (Ki, nM) of Monoamine Reuptake Inhibitors for Primary Targets
| Compound | DAT | NET | SERT | DAT/SERT Selectivity Ratio |
| Representative TRI 1 | 59.3 | 29.3 | 14.7 | 0.25 |
| Representative TRI 2 | 222 | 1030 | 740 | 3.33 |
| Cocaine | 230 | 480 | 740 | 3.22 |
| Fluoxetine (SSRI) | 3460 | 365 | 670 | 0.19 |
Data compiled from various scientific publications for illustrative purposes.[3][4][5]
Table 2: Example of a Broader Off-Target Binding Profile (Ki, nM)
| Target | Representative TRI 1 (Ki, nM) | Potential Clinical Effect of Off-Target Interaction |
| Histamine H1 Receptor | >1000 | Sedation, weight gain |
| Alpha-1A Adrenergic Receptor | >1000 | Dizziness, hypotension |
| Muscarinic M1 Receptor | >1000 | Dry mouth, blurred vision, cognitive impairment |
| hERG Potassium Channel | >10,000 | Cardiac arrhythmia |
This table illustrates the type of data that should be generated for this compound to assess its off-target liability.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
Test compound: this compound, serially diluted.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Add assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or this compound dilution to the appropriate wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Off-Target Screening using a Commercial Service
For a comprehensive assessment of off-target effects, it is recommended to use a commercial off-target screening service. These services typically offer panels of dozens to hundreds of receptors, ion channels, enzymes, and transporters.
General Workflow:
-
Select a screening panel: Choose a panel that is relevant to the chemical class of your compound and potential safety concerns. A broad panel is recommended for initial characterization.
-
Provide the compound: Submit a sample of this compound at the required concentration and purity.
-
Receive the data: The service provider will perform the binding or functional assays and provide a detailed report, usually including the percent inhibition at a given concentration and/or IC50 or Ki values for any significant interactions.
-
Data analysis and interpretation: Analyze the results to identify any "hits" – significant interactions with off-target molecules. Prioritize hits based on their potency and the known physiological role of the off-target.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Logical workflow for mitigating off-target effects in drug discovery.
References
- 1. Initiator Pharma A/S - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine - Inderes [inderes.dk]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and sustained antidepressant properties of an NMDA antagonist/monoamine reuptake inhibitor identified via transporter-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IP2015 (Pudafensine) and PDE5 Inhibitors for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel erectile dysfunction (ED) drug candidate IP2015 (Pudafensine) and the established class of phosphodiesterase type 5 (PDE5) inhibitors. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, experimental protocols, and clinical efficacy.
Introduction
Erectile dysfunction is a common medical condition with a significant impact on quality of life. The introduction of PDE5 inhibitors, such as sildenafil (Viagra®), tadalafil (Cialis®), vardenafil (Levitra®), and avanafil (Stendra®), has revolutionized the treatment of ED.[1] However, a notable portion of patients do not respond to or cannot tolerate these medications, highlighting the need for novel therapeutic approaches.[2] this compound (Pudafensine) is a clinical-stage drug candidate with a distinct mechanism of action that may address the unmet needs of these patients.[1][2]
Mechanism of Action
This compound (Pudafensine)
Pudafensine is a monoamine reuptake inhibitor that primarily targets the reuptake of dopamine and, to a lesser extent, serotonin.[3][4] This leads to a dual mechanism of action for treating erectile dysfunction:
-
Central Action: By increasing dopamine levels in the brain, Pudafensine is thought to enhance sexual motivation and initiate the erectile response.[5]
-
Peripheral Action: Pudafensine also appears to have a direct effect on the smooth muscle of the corpus cavernosum, promoting relaxation and facilitating erection.[1][2]
PDE5 Inhibitors
PDE5 inhibitors work by selectively inhibiting the phosphodiesterase type 5 enzyme, which is abundant in the corpus cavernosum of the penis.[6] The signaling pathway is as follows:
-
Sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.
-
NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).
-
cGMP acts as a second messenger, leading to the relaxation of the smooth muscle of the corpus cavernosum and increased blood flow, resulting in an erection.
-
PDE5 is the enzyme responsible for the degradation of cGMP.
-
By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[6]
Preclinical Experimental Data and Protocols
This compound (Pudafensine)
A key preclinical study published in the British Journal of Pharmacology elucidated the effects of Pudafensine.[5]
Experimental Protocol: Intracavernosal Pressure (ICP) Measurement in Rats
-
Animal Model: Anesthetized rats.
-
Procedure: A 24-gauge needle is inserted into the crus of the corpus cavernosum to measure ICP. The carotid artery is cannulated to measure mean arterial pressure (MAP). The cavernous nerve is isolated and stimulated electrically to induce erections.
-
Drug Administration: Pudafensine is administered intravenously or intracavernosally.
-
Outcome Measures: Changes in ICP, duration of erections, and the ICP/MAP ratio are recorded and analyzed.
Key Findings:
-
Pudafensine dose-dependently increased spontaneous erections in anesthetized rats.[5]
-
The pro-erectile effects were inhibited by dopamine D2-like receptor antagonists, confirming a central dopaminergic mechanism.[5]
-
Direct intracavernosal injection of Pudafensine also induced erections, indicating a peripheral effect.[5]
-
Pudafensine induced relaxation of corpus cavernosum strips in vitro, an effect that was blunted by the removal of the endothelium and by a nitric oxide synthase inhibitor.[5]
PDE5 Inhibitors
Similar preclinical models have been extensively used to evaluate PDE5 inhibitors.
Experimental Protocol: Intracavernosal Pressure (ICP) Measurement in various animal models (e.g., rats, rabbits, dogs)
-
Animal Model: Anesthetized rats, rabbits, or dogs.
-
Procedure: Similar to the protocol for Pudafensine, ICP and MAP are measured following cavernous nerve stimulation.
-
Drug Administration: PDE5 inhibitors are typically administered intravenously or orally.
-
Outcome Measures: Potentiation of the erectile response to nerve stimulation is the primary outcome, measured as an increase in ICP and the ICP/MAP ratio.
Key Findings:
-
PDE5 inhibitors do not typically induce erections on their own but significantly potentiate erections induced by cavernous nerve stimulation.
-
The efficacy of different PDE5 inhibitors can be compared by their potency (IC50 for PDE5 inhibition) and their effects on ICP in these models. For instance, in anesthetized dogs, avanafil and sildenafil showed comparable efficacy in potentiating penile tumescence.[7]
Clinical Trial Data and Protocols
This compound (Pudafensine)
Pudafensine has completed a Phase IIb clinical trial.[1][3]
Phase IIb Clinical Trial Protocol Overview
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[1][3]
-
Participants: 130 male patients with moderate to severe organic erectile dysfunction.[1][3]
-
Treatment: Two different doses of Pudafensine or placebo were administered.[1]
-
Primary Objective: To evaluate the efficacy of Pudafensine in improving the ability to achieve and maintain an erection sufficient for sexual intercourse.[3]
-
Key Efficacy Endpoints: The primary endpoint was related to improvements in intercourse settings. Other endpoints were assessed using the International Index of Erectile Function (IIEF-15) questionnaire.[1][3]
Clinical Efficacy of Pudafensine (Phase IIb)
| Endpoint | Result | p-value (vs. Placebo) | p-value (vs. Baseline) |
| Primary Endpoint | Statistically significant improvement | 0.034[3] | 0.046[3] |
| IIEF-15 Overall Score | 6.8 point increase (vs. 1.6 for placebo)[8] | - | - |
Safety and Tolerability:
-
Adverse events were reported to be mild to moderate and comparable to the placebo group.[1][3]
-
No critical safety concerns were identified.[3]
PDE5 Inhibitors
The efficacy and safety of PDE5 inhibitors have been established in numerous large-scale clinical trials and meta-analyses. The data presented below is a summary from various meta-analyses.
Standard Clinical Trial Protocol for ED Drugs
-
Study Design: Typically randomized, double-blind, placebo-controlled trials with a fixed-dose or flexible-dose design.
-
Participants: Men with ED of various etiologies and severities.
-
Treatment: PDE5 inhibitor or placebo taken as needed before sexual activity.
-
Key Efficacy Endpoints:
-
International Index of Erectile Function-Erectile Function (IIEF-EF) domain score: A validated measure of erectile function.
-
Sexual Encounter Profile (SEP) questions:
-
SEP2: "Were you able to insert your penis into your partner's vagina?"
-
SEP3: "Did your erection last long enough for you to have successful intercourse?"
-
-
Clinical Efficacy of PDE5 Inhibitors (Data from Meta-Analyses)
| Drug | Mean Change in IIEF-EF Score (vs. Placebo) | % Success with SEP2 (Penetration) | % Success with SEP3 (Intercourse) |
| Sildenafil | Weighted Mean Difference: 33.7% increase in successful attempts | 83% (vs. 45% placebo) | 57% (vs. 21% placebo) |
| Tadalafil | Mean Improvement: 6.5-8.6 points | - | 64.1-70.5% (vs. 33.4% placebo)[8] |
| Vardenafil | Weighted Mean Difference: 6.18 units | Weighted Mean Difference: 26% | Weighted Mean Difference: 29.8% |
| Avanafil | Mean Difference: 4.39 | Odds Ratio: 5.06 | Odds Ratio: 3.99 |
Safety and Tolerability of PDE5 Inhibitors:
-
Common adverse events include headache, flushing, dyspepsia, nasal congestion, and visual disturbances.
-
Serious cardiovascular events are rare but can occur, especially in patients with pre-existing cardiovascular disease.
-
Contraindicated in patients taking nitrates due to the risk of severe hypotension.
Comparison Summary and Future Perspectives
| Feature | This compound (Pudafensine) | PDE5 Inhibitors |
| Mechanism of Action | Dual central (dopaminergic) and peripheral action | Peripheral action via inhibition of cGMP degradation |
| Target Population | May be effective in patients who do not respond to PDE5 inhibitors | First-line oral therapy for most ED patients |
| Clinical Efficacy Data | Phase IIb completed with statistically significant results; limited quantitative data publicly available | Extensive data from numerous Phase III trials and meta-analyses demonstrating efficacy |
| Safety Profile | Appears well-tolerated in Phase IIb with mild to moderate adverse events | Generally well-tolerated, with known side effects and contraindications |
Pudafensine represents a promising new approach to the treatment of erectile dysfunction, particularly for the significant population of men who are not adequately treated with PDE5 inhibitors. Its novel, dual mechanism of action offers a potential advantage. However, a direct comparison of efficacy and safety with PDE5 inhibitors will require data from head-to-head clinical trials or more detailed results from its ongoing clinical development program. The successful completion of Phase III trials and subsequent regulatory review will be crucial in determining the future role of Pudafensine in the management of erectile dysfunction.
References
- 1. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 2. IPED2015 Clinical program – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 4. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 6. Erectile Dysfunction (ED) Guideline - American Urological Association [auanet.org]
- 7. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.mfn.se [storage.mfn.se]
A Comparative Analysis of IP2015 and Pregabalin for Neuropathic Pain Management
For Immediate Release
This guide offers a detailed comparative analysis of IP2015 and the established therapeutic agent, pregabalin, for the management of neuropathic pain. The content is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the available data, including mechanisms of action, experimental findings, and clinical evidence.
Introduction to Neuropathic Pain and Current Treatments
Neuropathic pain is a chronic and debilitating condition resulting from damage or dysfunction of the nervous system.[1][2][3] It is characterized by spontaneous pain, hyperalgesia, and allodynia.[4][5] Current first-line treatments for neuropathic pain include anticonvulsants and antidepressants.[1][6] Pregabalin is a widely prescribed anticonvulsant for this indication.[6] This guide provides an in-depth comparison of the investigational drug this compound and pregabalin.
Pregabalin: An Established First-Line Therapy
Pregabalin is an alpha-2-delta (α2δ) ligand that has demonstrated efficacy in various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and neuropathic pain associated with spinal cord injury.[4][5][7][8][9]
Mechanism of Action of Pregabalin
Pregabalin's primary mechanism of action involves its binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[4][5][7][10][11] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn modulates the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[7][10][11] This reduction in neurotransmitter release helps to dampen the hyperexcitability of neurons that contributes to neuropathic pain.[10][11] Additionally, some studies suggest that pregabalin may enhance the activity of excitatory amino acid transporters (EAATs) and activate KATP channels, further contributing to neuronal inhibition.[4][10]
Efficacy of Pregabalin: Preclinical and Clinical Evidence
Numerous preclinical studies in animal models of neuropathic pain have demonstrated the effectiveness of pregabalin in reducing allodynia and hyperalgesia.[4][5]
Clinical trials have consistently shown that pregabalin is superior to placebo in reducing pain scores in patients with various neuropathic pain conditions.[12][13] A meta-analysis of 28 randomized controlled trials involving 6,087 participants found that pregabalin significantly reduced pain compared to placebo.[12][13] The number needed to treat (NNT) for a 50% pain reduction with pregabalin at doses of 300 and 600 mg/day has been calculated to be 6 and 4, respectively.[14]
| Efficacy Outcome | Pregabalin | Placebo | Significance | Reference |
| Mean Pain Score Reduction (NRS) | Significant Reduction | - | p < 0.00001 | [12][13] |
| ≥50% Pain Relief Responders (DPN/PHN) | 35% | 24% | - | [15] |
| Sleep Interference Score Reduction (NRS) | Significant Reduction | - | p < 0.00001 | [12][13] |
Table 1: Summary of Pregabalin Efficacy Data from Clinical Trials. NRS: Numerical Rating Scale; DPN: Diabetic Peripheral Neuropathy; PHN: Postherpetic Neuralgia.
Safety and Tolerability of Pregabalin
Pregabalin is generally well-tolerated, with the most common adverse events being dizziness, somnolence, peripheral edema, and dry mouth.[14][16][17] These side effects are typically mild to moderate in severity and often dose-dependent.[16] A pooled analysis of 31 clinical trials with 7,510 patients showed a higher incidence of these adverse events with pregabalin compared to placebo.[16]
| Adverse Event | Pregabalin (All Doses) | Placebo | Risk Difference (95% CI) | Reference |
| Dizziness | 21.1% | 4.1% | 17.0 (15.4 to 18.6) | [16] |
| Somnolence | 14.1% | 3.3% | 10.8 (9.5 to 12.1) | [16] |
| Peripheral Edema | 7.4% | 2.0% | 5.4 (4.3 to 6.4) | [16] |
| Weight Increase | 6.0% | 1.3% | 4.7 (3.9 to 5.5) | [16] |
| Dry Mouth | 4.2% | 1.3% | 2.9 (2.1 to 3.8) | [16] |
Table 2: Incidence of Common Adverse Events with Pregabalin.
This compound: An Investigational Compound
Information on this compound is currently limited to a single Phase 1 clinical trial. As such, a direct comparison with the extensive data available for pregabalin is not yet possible.
Available Information on this compound
A Phase 1 clinical trial (NCT05181852) was designed to investigate the pharmacodynamic effects of this compound in healthy male subjects using the intradermal capsaicin model.[18] This model is used to induce a localized area of hyperalgesia and allodynia, allowing for the assessment of a drug's analgesic properties. The study was a single-center, randomized, double-blind, placebo-controlled, 4-way crossover trial. The primary objective was to assess the effect of single oral doses of this compound on the area of punctate hyperalgesia.
As of the current date, no results or publications from this study are publicly available. Therefore, the mechanism of action, efficacy in neuropathic pain patients, and the safety profile of this compound remain unknown.
Comparative Summary and Future Directions
Currently, a direct, data-driven comparison between this compound and pregabalin for the treatment of neuropathic pain is not feasible due to the lack of publicly available data on this compound. Pregabalin is a well-established therapeutic with a known mechanism of action, and its efficacy and safety have been extensively documented in numerous clinical trials.
Future research, including the publication of results from the Phase 1 trial of this compound and subsequent clinical development, will be necessary to determine its potential role in the management of neuropathic pain and how it compares to existing therapies like pregabalin. Researchers and clinicians should monitor for emerging data on this compound to understand its therapeutic potential.
Detailed Experimental Protocols
Pregabalin Clinical Trial Methodology (General)
The efficacy and safety of pregabalin in neuropathic pain have been established through numerous randomized, double-blind, placebo-controlled clinical trials. Key aspects of these trial designs typically include:
-
Patient Population: Adults with a confirmed diagnosis of a specific neuropathic pain condition (e.g., diabetic peripheral neuropathy, postherpetic neuralgia).
-
Inclusion Criteria: Minimum baseline pain score (e.g., ≥4 on an 11-point Numerical Rating Scale).
-
Intervention: Fixed or flexible doses of pregabalin (e.g., 150, 300, 600 mg/day) administered orally.
-
Comparator: Placebo.
-
Duration: Typically 8 to 12 weeks.
-
Primary Outcome: Change from baseline in the mean pain score.
-
Secondary Outcomes: Patient Global Impression of Change, sleep interference scores, and safety assessments.
This compound Phase 1 Trial Protocol (NCT05181852)
-
Study Design: Single-center, randomized, double-blind, placebo-controlled, 4-way crossover study.
-
Participants: Healthy male subjects.
-
Intervention: Single oral doses of this compound at three different levels and a placebo.
-
Model: Intradermal capsaicin model to induce pain.
-
Primary Outcome Measure: Change from baseline in the area of punctate hyperalgesia at various time points post-dose.
-
Secondary Outcome Measures: Included assessments of the area of allodynia and pain intensity.
References
- 1. Mechanisms and treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dovepress.com [dovepress.com]
- 9. Improvement in pain severity category in clinical trials of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 12. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials | BMJ Open [bmjopen.bmj.com]
- 13. Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A meta-epidemiological study on the reported treatment effect of pregabalin in neuropathic pain trials over time | PLOS One [journals.plos.org]
- 16. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Pudafensine: A Novel Dual-Action Approach to Erectile Dysfunction
A comprehensive guide for researchers and drug development professionals on the validation of Pudafensine's unique mechanism of action in treating erectile dysfunction (ED), with a comparative analysis against existing therapeutic alternatives.
Pudafensine (IP2015) is an investigational drug candidate currently in clinical development for the treatment of erectile dysfunction. It is characterized by a novel dual-action mechanism that addresses both central and peripheral pathways involved in penile erection. This guide provides a detailed examination of the scientific evidence supporting this mechanism, a comparison with established ED treatments, and the experimental methodologies employed in its validation.
Unraveling the Dual-Action Mechanism of Pudafensine
Pudafensine is a monoamine reuptake inhibitor with a preferential affinity for the dopamine transporter.[1] This primary action is believed to centrally initiate the erectile response. Concurrently, Pudafensine facilitates peripheral smooth muscle relaxation, potentiating the erection.[2] This dual approach distinguishes it from current ED therapies.
Recent preclinical findings published in the British Journal of Pharmacology further elucidate this mechanism. The research indicates that Pudafensine induces erections by increasing central dopamine levels and promoting peripheral nitric oxide release.[3]
Signaling Pathways
The central and peripheral mechanisms of Pudafensine are visualized in the signaling pathway diagram below.
Comparative Analysis: Pudafensine vs. Alternative ED Therapies
The primary pharmacotherapies for ED are phosphodiesterase type 5 (PDE5) inhibitors and, to a lesser extent, dopamine agonists.
PDE5 Inhibitors (e.g., Sildenafil): These agents work peripherally by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to prolonged smooth muscle relaxation and enhanced erections. Unlike Pudafensine, they do not have a central pro-erectile effect.
Dopamine Agonists (e.g., Apomorphine): These drugs act centrally on dopamine receptors to initiate erections. However, their efficacy can be limited, and they lack the peripheral potentiating action of Pudafensine.
The following table summarizes the key mechanistic and clinical differences between these therapeutic classes.
| Feature | Pudafensine | PDE5 Inhibitors (e.g., Sildenafil) | Dopamine Agonists (e.g., Apomorphine) |
| Primary Mechanism | Dopamine Reuptake Inhibition & NO Release | PDE5 Inhibition | Dopamine Receptor Agonism |
| Site of Action | Central & Peripheral | Peripheral | Central |
| Effect on Erection | Initiates and Potentiates | Potentiates | Initiates |
| Clinical Efficacy (Phase IIb) | Statistically significant improvement vs. placebo (p=0.034)[2] | Well-established efficacy | Moderate efficacy |
Experimental Validation of Pudafensine's Mechanism
The dual-action mechanism of Pudafensine has been validated through a series of preclinical and clinical studies.
Preclinical Evidence
A key preclinical study published in the British Journal of Pharmacology provided foundational evidence for Pudafensine's mechanism. While the full quantitative data from this study is not publicly available, the publication reports that Pudafensine demonstrated dose-dependent pro-erectile effects in animal models.[3]
Experimental Protocol: Measurement of Intracavernosal Pressure (ICP) in Rats
A standard method to assess erectile function in preclinical models is the measurement of ICP following cavernous nerve stimulation. A detailed protocol for this procedure is outlined below.[4][5][6][7][8]
Clinical Evidence
A Phase IIb clinical trial of Pudafensine in patients with moderate to severe ED demonstrated statistically significant and clinically relevant efficacy.[2] The primary endpoint, related to improvements in intercourse settings, showed a significant improvement for Pudafensine compared to placebo (p=0.034).[2]
Clinical Trial Design and Endpoints
The Phase IIb trial was a randomized, double-blind, placebo-controlled study.[2] Efficacy was assessed using the International Index of Erectile Function (IIEF-15) questionnaire, a validated, multi-dimensional, self-administered tool to assess male sexual function.
IIEF-15 Scoring: The IIEF-15 assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function (EF) domain score ranges from 1 to 30, with higher scores indicating better function.
While the specific mean change in the IIEF-EF domain score for the Pudafensine and placebo groups from the Phase IIb trial has not been publicly released, the statistically significant p-value for the primary endpoint confirms the drug's efficacy.[2]
Conclusion
The available preclinical and clinical data provide a strong validation for the dual-action mechanism of Pudafensine in the treatment of erectile dysfunction. By combining a central dopaminergic action to initiate erections with a peripheral nitric oxide-mediated potentiation, Pudafensine represents a novel and promising therapeutic approach for patients with ED, including those who may not respond to existing therapies. Further clinical development will be crucial to fully elucidate its therapeutic potential and safety profile.
References
- 1. Initiator Pharma announces indication expansion – clinical drug candidates active in models of female sexual dysfunction – Initiator Pharma [initiatorpharma.com]
- 2. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 4. protocols.io [protocols.io]
- 5. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 6. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 7. Cavernous Nerve Stimulation and Recording of Intracavernous Pressure in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pudafensine (IP2015) and Dopamine D2-like Receptor Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuropharmacology, modulating the dopamine system is a cornerstone of therapeutic intervention for a range of central nervous system (CNS) disorders. This guide provides a head-to-head comparison of a novel agent, Pudafensine (IP2015), and established dopamine D2-like receptor antagonists. While both classes of compounds ultimately influence dopaminergic signaling, they do so via fundamentally different mechanisms, leading to distinct pharmacological profiles and therapeutic applications. This objective comparison, supported by available experimental data, will illuminate these differences for researchers, scientists, and drug development professionals.
At a Glance: Pudafensine (this compound) vs. D2 Antagonists
| Feature | Pudafensine (this compound) | Dopamine D2-like Receptor Antagonists (e.g., Haloperidol, Risperidone) |
| Primary Mechanism | Monoamine Reuptake Inhibition (Primarily Dopamine) | Direct Blockade of D2-like Receptors |
| Effect on Synaptic Dopamine | Increases Dopamine Concentration | No Direct Effect on Dopamine Concentration; Blocks its Action |
| Primary Therapeutic Area | Erectile Dysfunction, Neuropathic Pain | Schizophrenia, Bipolar Disorder, Psychosis |
| Receptor Interaction | Binds to Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) Transporters | Binds directly to and antagonizes Dopamine D2 Receptors |
Mechanism of Action: A Tale of Two Approaches
The most critical distinction lies in the primary mechanism of action. Dopamine D2-like receptor antagonists directly bind to and block D2 receptors, preventing the endogenous neurotransmitter dopamine from activating them. This action is particularly effective in conditions associated with hyperdopaminergic states, such as the positive symptoms of schizophrenia.
In stark contrast, Pudafensine (this compound) does not directly block dopamine receptors. Instead, it functions as a monoamine reuptake inhibitor.[1][2] It binds to the dopamine transporter (DAT), as well as the serotonin (SERT) and norepinephrine (NET) transporters, with a preference for DAT.[3][4] By inhibiting these transporters, Pudafensine effectively increases the concentration and prolongs the action of dopamine and other monoamines in the synaptic cleft. This elevated level of dopamine then goes on to activate postsynaptic dopamine receptors, including the D2 receptor, to elicit its therapeutic effects.[1]
References
- 1. Initiator Pharma’s pudafensine preclinical pharmacology results published in the British Journal of Pharmacology – Initiator Pharma [initiatorpharma.com]
- 2. Initiator Pharma's pudafensine preclinical pharmacology results published in the British Journal of Pharmacology [view.news.eu.nasdaq.com]
- 3. A novel reuptake inhibitor, this compound, induces erection by increasing central dopamine and peripheral nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initiator Pharma announces positive results from pudafensine Phase I pharmacokinetic trial – Initiator Pharma [initiatorpharma.com]
IP2015 (Pudafensine) Phase II Clinical Trial Comparison for Erectile Dysfunction
A detailed analysis of the Phase IIa and Phase IIb clinical trial results for IP2015 (pudafensine), a novel monoamine reuptake inhibitor for the treatment of erectile dysfunction (ED).
This guide provides a comprehensive comparison of the Phase IIa and Phase IIb clinical trial findings for this compound, a drug candidate developed by Initiator Pharma. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the product's performance.
Data Presentation
The following tables summarize the key quantitative and qualitative data from the Phase IIa and Phase IIb clinical trials of this compound in patients with erectile dysfunction.
Table 1: Phase IIa Clinical Trial Summary
| Parameter | Details |
| Study Phase | Phase IIa Proof-of-Concept |
| Patient Population | 12 patients with severe Erectile Dysfunction (ED) who do not respond to currently available treatment.[1] |
| Study Design | Exploratory, cross-over study design where patients received a single dose of either IPED2015 or placebo.[1] |
| Primary Objective | To evaluate the efficacy of a single administration of IPED2015.[2] |
| Key Efficacy Endpoints | Statistically significant improvements on key efficacy endpoints.[2] |
| Safety Findings | No observations of critical adverse events were recorded, consistent with Phase I results.[2] |
Table 2: Phase IIb Clinical Trial Summary
| Parameter | Details |
| Study Phase | Phase IIb |
| Patient Population | 130 male patients with moderate to severe erectile dysfunction (ED).[3][4] An abstract reported on a population of 130 subjects, with 45 in the placebo group, 42 in the 5 mg this compound group, and 43 in the 10 mg this compound group.[5][6][7] |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-dosing group trial.[3][4] |
| Dosage | Low and high doses of pudafensine (5 mg and 10 mg) and placebo administered as a single dose once weekly for 4 weeks.[3][4][5][6][7] |
| Primary Objective | To investigate the effects of pudafensine on the ability to develop and maintain an erection.[4][8] |
| Primary Efficacy Endpoint | Statistically significant improvement in the International Index of Erectile Function (IIEF-15) Questionnaire. Specifically, the IIEF-15 Question 3 score showed a statistically significant increase for the 5 mg this compound group at week 3 compared to placebo (p=0.046) and baseline (p=0.034).[4][5][6][7][9] |
| Secondary Efficacy Endpoints | Several other clinical endpoints related to improved intercourse activities (from IIEF-15) demonstrated significant effects compared to baseline.[4][8] For the 5 mg dose, there was a statistically significant increase in the adjusted mean for the IIEF-15 Question 4 score compared to baseline (P = 0.0096) at the follow-up visit, though this was not statistically significant compared to placebo.[5][6][7] |
| Safety Findings | The frequency and type of adverse effects were mild to moderate and comparable to the placebo group, with no critical safety observations reported.[4][8][10] Treatment-emergent adverse effects for the 5 mg dose were comparable to placebo and included headache, dizziness, and nausea, which were dose-dependent, mild, and moderate.[5][6][7] |
Experimental Protocols
Phase IIa Study: The Phase IIa trial was an exploratory, proof-of-concept study with a cross-over design. It included 12 patients with severe ED who were non-responders to existing treatments.[1] Each patient received a single dose of IPED2015 and a placebo at different times to assess the drug's effect.[1]
Phase IIb Study: The Phase IIb trial was a more extensive, randomized, double-blind, placebo-controlled study with a parallel-group design, involving 130 male patients with moderate to severe ED.[3][4] Participants were divided into three arms, receiving either a low dose (5 mg), a high dose (10 mg) of pudafensine, or a placebo.[3][5][6][7] The treatment was administered as a single oral dose once a week for four weeks.[4][8] The primary efficacy endpoints were based on the International Index of Erectile Function (IIEF-15) questionnaire, with safety and pharmacokinetics also being assessed.[4][9]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the Phase IIb clinical trial.
Caption: Proposed dual-action signaling pathway of this compound (pudafensine) in the central and peripheral nervous systems.
Caption: Simplified workflow of the this compound Phase IIb clinical trial.
References
- 1. Initiator Pharma: Final Analysis of IPTN2021 Phase I Study [redeye.se]
- 2. PRESS RELEASE: Initiator Pharma reports positive Phase IIa clinical data for IPED2015 in patients with severe Erectile Dysfunction - MAC Clinical Research [macplc.com]
- 3. Pudafensine – Initiator Pharma [initiatorpharma.com]
- 4. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 9. Initiator Pharma: Positive Phase IIb data with pudafensine [redeye.se]
- 10. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
A Comparative Analysis of IP2015 (Pudafensine) and Standard of Care for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term safety and efficacy of IP2015, now known as pudafensine, versus the current standard of care for erectile dysfunction (ED), phosphodiesterase type 5 (PDE5) inhibitors. Pudafensine is a novel monoamine reuptake inhibitor in clinical development, particularly for patients who have an inadequate response to or are intolerant of PDE5 inhibitors.[1]
Executive Summary
Pudafensine (this compound) has demonstrated promising efficacy in Phase IIb clinical trials, showing a statistically significant improvement in erectile function compared to placebo in men with moderate to severe ED.[2][3][4] Its unique dual-action mechanism, which involves both central and peripheral pathways, offers a potential new therapeutic option for a patient population with a significant unmet medical need.[1][2] The current standard of care, PDE5 inhibitors (e.g., sildenafil, tadalafil, vardenafil), have a well-established long-term safety and efficacy profile. This guide presents the available data to facilitate a comparative assessment.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data for pudafensine (this compound) and the standard of care (PDE5 inhibitors).
Table 1: Efficacy Comparison
| Parameter | This compound (Pudafensine) | Standard of Care (PDE5 Inhibitors) |
| Primary Efficacy Endpoint | Statistically significant improvement vs. placebo (p=0.034) and baseline (p=0.046) in a 4-week Phase IIb trial.[2][3][4] | Long-term use (>6 months) significantly improves IIEF-EF domain scores compared to placebo (Mean Difference: 4.5). |
| International Index of Erectile Function (IIEF) Score | Overall IIEF-15 score increase of 6.8 vs. 1.6 for placebo at follow-up in the Phase IIb trial.[5] | Long-term use (>6 months) leads to a mean improvement in the IIEF-Erectile Function (EF) domain score of 3.9 compared to short-term use (≤6 months). |
| Patient Population | Men with moderate to severe organic erectile dysfunction, including those with an insufficient response to PDE5 inhibitors.[2][5] | Broad population of men with erectile dysfunction, including those with comorbidities like diabetes and hypertension. |
Table 2: Safety and Tolerability Comparison
| Parameter | This compound (Pudafensine) | Standard of Care (PDE5 Inhibitors) |
| Common Adverse Events | Reported as mild to moderate and comparable to placebo in the Phase IIb trial.[2][3] A Phase II abstract reported headache, dizziness, and nausea as treatment-emergent adverse events.[6] | Headache, flushing, dyspepsia, and nasal congestion are the most commonly reported.[7][8] |
| Incidence of Treatment-Emergent Adverse Events (TEAEs) | Not yet publicly available from the Phase IIb trial. A Phase II abstract noted that TEAEs for the 5 mg dose were comparable to the placebo group.[6] | In a meta-analysis, the overall incidence of TEAEs was 59.63% for PDE5 inhibitors versus 48.37% for placebo. |
| Serious Adverse Events | No critical safety observations were reported in the Phase IIb trial.[2][3] | Rare but serious adverse events include prolonged erections (priapism), severe low blood pressure, myocardial infarction, and sudden hearing loss.[9] |
| Discontinuation due to Adverse Events | Not yet publicly available from the Phase IIb trial. | In a 4-year open-label study of sildenafil, only 1.1% of participants discontinued due to treatment-related adverse events.[10] In a long-term study of tadalafil, the discontinuation rate due to adverse events was 6.3%.[11] |
Experimental Protocols
Pudafensine (this compound) Phase IIb Clinical Trial (NCT04969666)
The Phase IIb trial for pudafensine was a randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of two different doses (high and low) of pudafensine.[3][12][13]
-
Participants : The study enrolled 130 male patients with moderate to severe organic erectile dysfunction.[2][3]
-
Intervention : Participants received a single oral dose of either pudafensine (high or low dose) or a placebo once weekly for a duration of 4 weeks.[2][3]
-
Primary Objective : The primary endpoint was the change from baseline in the ability to develop and maintain an erection, as assessed by specific questions on the International Index of Erectile Function (IIEF-15) questionnaire.[6]
-
Assessments : Efficacy was evaluated through the IIEF-15 questionnaire, while safety and pharmacokinetics were also assessed throughout the study.[12]
Representative Long-Term Sildenafil Study Protocol (Open-Label Extension)
This study was a 4-year, open-label extension study for men with ED who had previously completed double-blind trials.[10]
-
Participants : 979 men with a mean age of 58 years and a mean ED duration of 4.5 years. Many participants had comorbidities such as hypertension (28%), diabetes (22%), or hyperlipidemia (14%).[10]
-
Intervention : Participants received flexible doses of sildenafil (25 mg, 50 mg, or 100 mg) to be used as needed.[10]
-
Primary Objective : To assess the long-term safety and effectiveness of sildenafil.
-
Assessments : Safety was assessed by recording serious adverse events and those leading to dosage changes or discontinuation. Effectiveness was evaluated annually using questions about satisfaction with the treatment's effect on erections and improvement in the ability to engage in sexual activity.[10]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of pudafensine (this compound) and PDE5 inhibitors.
Caption: Pudafensine's dual-action signaling pathway.
Caption: Mechanism of action for PDE5 inhibitors.
Experimental Workflow
The following diagram outlines the workflow of the Phase IIb clinical trial for pudafensine (this compound).
References
- 1. edtreatment.info [edtreatment.info]
- 2. IPED2015 – Organic Erectile dysfunction – Initiator Pharma [initiatorpharma.com]
- 3. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine [view.news.eu.nasdaq.com]
- 4. Initiator Pharma reports positive statistically significant and clinically relevant Phase IIb efficacy data with pudafensine – Initiator Pharma [initiatorpharma.com]
- 5. Initiator Pharma’s international patent application regarding pudafensine's dosage regime for the treatment of erectile dysfunction has been published - Inderes [inderes.dk]
- 6. researchgate.net [researchgate.net]
- 7. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical update on sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil - Wikipedia [en.wikipedia.org]
- 10. Long-term safety and effectiveness of sildenafil citrate in men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term safety and tolerability of tadalafil in the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initiator Pharma: Positive Phase IIb data with pudafensine [redeye.se]
- 13. Pudafensine – Initiator Pharma [initiatorpharma.com]
Safety Operating Guide
Navigating the Disposal of IP2015: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the appropriate disposal of the chemical substance identified as IP2015, with a focus on immediate safety and logistical considerations.
Based on available safety data, a product identified as "cortrol* is2015" is not classified as a hazardous material under the criteria of the Federal OSHA Hazard Communication Standard (29CFR 1910.1200) and the Globally Harmonized System (GHS).[1] However, adherence to proper disposal protocols remains a vital aspect of laboratory best practices.
Immediate Safety and Spill Response
In the event of a spill, the primary concern is to contain the material and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.[1]
-
Eye Protection: Use eye protection to prevent direct contact.[2]
Spill Containment and Cleanup:
-
Stop the flow of the material if it can be done without risk.[1]
-
Following product recovery, flush the area with water.[1]
-
Avoid discharging the substance into drains, water courses, or onto the ground.[1]
-
Take off contaminated clothing and wash it before reuse.[1]
Standard Disposal Procedures for this compound
While this compound is not classified as hazardous, the recommended disposal method is to adhere to local authority requirements.[1]
Waste Container and Labeling:
-
Container: Use a suitable, well-maintained container with a secure lid. The container must be compatible with the chemical.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" (as a general best practice, even for non-hazardous materials, to ensure proper handling), the full chemical name (no abbreviations), and the date of waste generation.[3][4]
Disposal Pathway:
-
Dispose of waste and residues in accordance with local authority requirements.[1]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Under no circumstances should a hazardous waste or chemical be disposed of down the drain without explicit permission from environmental health and safety personnel.[3]
General Chemical Waste Disposal Workflow
The following diagram outlines a general workflow for the proper disposal of chemical waste in a laboratory setting, which should be adapted to comply with institutional and local regulations.
Caption: General workflow for laboratory chemical waste disposal.
Quantitative Data Summary
For "cortrol* is2015," the safety data sheet does not provide specific quantitative data for disposal, as it is not classified as hazardous.[1] For general hazardous waste, generator status is quantified by the amount of waste produced per month, which dictates regulatory requirements.[5]
| Generator Status | Hazardous Waste Generation Rate (per month) | Acutely Hazardous Waste Generation Rate (per month) |
| Very Small Quantity Generators (VSQGs) | ≤ 100 kg (220 lbs) | ≤ 1 kg |
| Small Quantity Generators (SQGs) | > 100 kg (220 lbs) and < 1,000 kg (2205 lbs) | |
| Large Quantity Generators (LQGs) | ≥ 1,000 kg (2205 lbs) | > 1 kg |
This table presents the U.S. EPA's generator categories for hazardous waste for illustrative purposes.[5] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Experimental Protocols
The provided information does not contain experimental protocols related to this compound. The focus of the safety data sheets is on hazard identification, handling, and disposal.
By following these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.
References
Essential Safety and Logistical Information for Handling IP2015 (Pudafensine)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of IP2015 (Pudafensine), a novel monoamine transport inhibitor. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Summary of Key Safety Information
Given that a specific Safety Data Sheet (SDS) for the investigational compound this compound is not publicly available, the following recommendations are based on the safety profiles of established monoamine reuptake inhibitors such as Sertraline, Fluoxetine, and Bupropion. These compounds share similar pharmacological mechanisms and require careful handling due to their potent biological activity.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling this compound to ensure that the appropriate level of protection is used.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Double-gloving with nitrile gloves. | Thicker, chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a face shield. |
| Body Protection | A fully buttoned lab coat. | A disposable, low-permeability gown. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders outside of a containment system. |
Hazard Identification and Handling Precautions
While specific toxicology data for this compound is limited, based on its classification as a monoamine reuptake inhibitor, the following potential hazards should be considered[1][2][3][4][5][6]:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: May be toxic to aquatic life with long-lasting effects.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid inhalation of dust.
Experimental Protocol: Safe Handling of this compound
The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. Prepare all necessary equipment, including balances, spatulas, and weighing papers, within a chemical fume hood.
-
Weighing:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid form of this compound, use a balance with a draft shield inside a chemical fume hood to minimize the risk of inhalation.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Clean the balance and surrounding surfaces with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as chemical waste.
-
Solubilization and Dilution
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound within the chemical fume hood.
-
Mixing: Cap the vessel securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Dilutions: Perform all serial dilutions within the fume hood.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent or 70% ethanol.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, eye protection, and finally, respiratory protection (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan for this compound
As an investigational drug, this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound (this compound/Pudafensine), and the primary hazard(s) (e.g., "Toxic").
-
Disposal Request: Once the container is full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.
Visual Guides
The following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal plan for this compound and contaminated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
